N-Acetyl-L-arginine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883338 | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-84-0 | |
| Record name | N-Acetyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Arginine, N2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Acetyl-L-arginine: A Comprehensive Technical Guide on its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-arginine, a derivative of the semi-essential amino acid L-arginine, is a molecule of growing interest in various scientific domains, from metabolic studies to pharmaceutical formulation. This technical guide provides an in-depth overview of the chemical properties of this compound, alongside a detailed exploration of the analytical techniques employed for its structure elucidation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of its physicochemical characteristics, synthesis, and structural analysis methodologies.
Chemical Properties
This compound is an N-acyl-L-alpha-amino acid.[1] It is characterized by the presence of an acetyl group attached to the alpha-amino group of L-arginine.[2] This modification alters its physicochemical properties compared to its parent amino acid, L-arginine.
Quantitative Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₄O₃ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| Melting Point | 215 °C | [3] |
| Solubility | Water: 50 mg/mLDMSO: 14.29 mg/mL, 50 mg/mL (dihydrate)Ethanol: Insoluble | [4][5][6] |
| pKa (predicted) | The pKa of the guanidinium group in L-arginine is ~13.8. The acetylation of the α-amino group in this compound significantly lowers its basicity compared to the free amino group in L-arginine. The carboxylic acid group is expected to have a pKa around 2-3. | [7] |
| Appearance | White powder | [1] |
Structure and Elucidation
Molecular Structure
The molecular structure of this compound is depicted below, illustrating the acetylated alpha-amino group, the chiral center at the alpha-carbon, and the guanidinium group of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the acetyl methyl protons, the α-proton, and the protons of the side chain methylene groups. The chemical shifts of these protons are influenced by their proximity to electronegative atoms and functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[2] Key signals include those from the carbonyl carbons of the acetyl and carboxyl groups, the α-carbon, the side-chain carbons, and the methyl carbon of the acetyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The fragmentation of arginine-containing molecules is well-documented and provides characteristic ions.[9]
The expected protonated molecule [M+H]⁺ for this compound would have an m/z of 217.1295.[10] Common fragmentation pathways for arginine-containing compounds involve the loss of water, ammonia, and characteristic cleavages along the peptide backbone if it were part of a larger molecule. The guanidinium group can also undergo specific fragmentation.
Experimental Protocols
This section outlines generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of L-arginine using acetic anhydride.[11] An alternative enzymatic approach offers a greener synthesis route.[12]
Protocol: Chemical Synthesis
-
Dissolve L-arginine in a suitable solvent, such as a mixture of water and an organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Maintain the reaction at a low temperature and continue stirring for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, adjust the pH to precipitate the product.
-
Collect the crude product by filtration and wash with a cold solvent.
-
Purify the product by recrystallization from a suitable solvent system.
NMR Spectroscopic Analysis
Protocol: ¹H and ¹³C NMR
-
Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to a known internal standard (e.g., DSS or TSP in D₂O).
-
Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.
-
Process and reference the ¹³C spectrum similarly to the ¹H spectrum.
Mass Spectrometric Analysis
Protocol: ESI-MS or MALDI-MS
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with a small amount of formic acid for ESI).
-
For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.
Biological Context and Signaling
This compound is an endogenous metabolite found in humans and other organisms.[2] While it is not directly implicated as a signaling molecule itself, its precursor, L-arginine, is a critical component of several major metabolic and signaling pathways.
L-arginine is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[13] It is also an intermediate in the urea cycle, essential for the detoxification of ammonia. Furthermore, L-arginine can activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[14] The biological role of this compound may be linked to the regulation of L-arginine levels or its transport.
Conclusion
This compound presents a unique set of chemical properties that distinguish it from its parent amino acid. Its structure can be reliably elucidated through standard spectroscopic techniques such as NMR and mass spectrometry. The synthesis protocols are well-established, allowing for its preparation for research and development purposes. While its direct role in cell signaling is not yet fully understood, its position within the broader context of L-arginine metabolism suggests potential regulatory functions. This guide provides a foundational understanding of this compound for scientists and researchers, facilitating its further investigation and potential application in various fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ALPHA-ACETYL-L-ARGININE CAS#: 155-84-0 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C8H16N4O3) [pubchemlite.lcsb.uni.lu]
- 11. N2-acetyl-DL-arginine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Biological Role of N-Acetyl-L-arginine as a Human Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-arginine (NAA) is an endogenous human metabolite, the biological significance of which is increasingly being recognized. As an N-acetylated derivative of the semi-essential amino acid L-arginine, NAA is intrinsically linked to key metabolic and signaling pathways, including protein metabolism, nitric oxide (NO) signaling, and oxidative stress. Elevated levels of NAA are a notable biomarker in certain inherited metabolic disorders, such as hyperargininemia, and have also been observed in conditions like uremia. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, consolidating information on its metabolic pathways, physiological concentrations, and its implications in health and disease. Detailed experimental protocols for its quantification and the elucidation of its effects are also presented, alongside visualizations of its metabolic and signaling interactions, to support further research and potential therapeutic development.
Introduction
This compound (NAA) is an N-acyl-L-alpha-amino acid, structurally consisting of an L-arginine molecule with an acetyl group attached to its alpha-amino group.[1][2][3] While L-arginine is well-established as a crucial substrate for protein synthesis, the urea cycle, and the production of nitric oxide (NO), the physiological and pathological roles of its N-acetylated form are less well-characterized.[4][5] NAA is a naturally occurring human metabolite found in various tissues and biological fluids.[6] Its presence and concentration are altered in specific disease states, suggesting its involvement in metabolic regulation and pathophysiology.[1][2][5][7] This document aims to provide a detailed technical resource for researchers and drug development professionals on the biological significance of NAA.
Metabolism of this compound
The metabolism of NAA involves both its synthesis and degradation through specific enzymatic pathways.
Biosynthesis of this compound
There are two primary proposed pathways for the biosynthesis of NAA in humans:
-
Degradation of N-Terminally Acetylated Proteins: A major source of free N-acetylated amino acids, including NAA, is the proteolytic degradation of proteins that have undergone N-terminal acetylation.[2][8] This common post-translational modification is catalyzed by a family of N-acetyltransferases (NATs).[9][10] During protein turnover, these acetylated proteins are broken down into smaller peptides. An N-acylpeptide hydrolase, also known as acylaminoacyl-peptidase, can then cleave the N-acetylated amino acid from the N-terminus of these peptides, releasing free NAA.[2][8][11][12]
-
Direct Acetylation of L-arginine: The direct N-acetylation of free L-arginine by a specific N-acetyltransferase is another potential route of synthesis. While N-acetylglutamate synthase (NAGS) is a known enzyme that acetylates glutamate, the specific human enzyme responsible for the direct acetylation of L-arginine has not been definitively identified.[1][9][10][13][14] Human arylamine N-acetyltransferases (NAT1 and NAT2) and N-acetyltransferase 8 (NAT8) are known to acetylate various substrates, but their activity on L-arginine requires further investigation.[8][15][16]
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAT1 N-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 4. A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 11. Functional Analysis of the Human N-Acetyltransferase 1 Major Promoter: Quantitation of Tissue Expression and Identification of Critical Sequence Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ninho.inca.gov.br [ninho.inca.gov.br]
- 13. uniprot.org [uniprot.org]
- 14. Accumulation of the endogenous L-arginine analogue NG-monomethyl-L-arginine in human end-stage renal failure patients on regular haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetyltransferase 1 - Wikipedia [en.wikipedia.org]
- 16. NAT2 N-acetyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
N-Acetyl-L-arginine as a potential biomarker for hyperargininemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperargininemia, an autosomal recessive disorder of the urea cycle, arises from a deficiency in the arginase-1 (ARG1) enzyme. This deficiency leads to a significant accumulation of arginine in the blood and cerebrospinal fluid (CSF). While hyperargininemia is a known hallmark of the disease, recent attention has turned to its metabolites, particularly N-Acetyl-L-arginine, as potential biomarkers for disease diagnosis, monitoring, and as a tool in the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of this compound's role in hyperargininemia, detailing its metabolic context, methods for its quantification, and its potential clinical utility.
Introduction to Hyperargininemia
Hyperargininemia, also known as arginase deficiency, is a rare inherited metabolic disorder that disrupts the urea cycle, the primary pathway for the removal of toxic ammonia from the body.[1] The final step of this cycle, the conversion of arginine to ornithine and urea, is catalyzed by the enzyme arginase-1.[1] A deficiency in this enzyme leads to the accumulation of arginine in bodily fluids.[1] Unlike other urea cycle disorders that often present with severe hyperammonemia in the neonatal period, hyperargininemia typically manifests later in childhood with progressive neurological symptoms, including spasticity, developmental delay, intellectual disability, and seizures.[2]
The pathophysiology of the neurological damage in hyperargininemia is not fully understood, but it is hypothesized to be related to the direct neurotoxicity of excess arginine and its metabolites, known as guanidino compounds.[3] These compounds, including this compound, are found at elevated concentrations in patients with hyperargininemia and are thought to contribute to the observed neurological sequelae.[3]
This compound: A Key Guanidino Compound
This compound is an N-acylated derivative of the amino acid L-arginine. While its precise metabolic role in mammals is still under investigation, it is consistently found to be elevated in the plasma, cerebrospinal fluid (CSF), and urine of individuals with hyperargininemia.[4] This accumulation suggests that with the primary pathway of arginine degradation blocked, alternative metabolic routes, including N-acetylation, become more prominent. The elevated levels of this compound and other guanidino compounds are believed to contribute to the neurotoxicity seen in the disease, potentially through the generation of free radicals and interference with neurotransmission.[3]
Quantitative Data
While the elevation of this compound in hyperargininemia is well-documented, specific quantitative data comparing patient cohorts to healthy controls are limited in publicly available literature. However, studies analyzing guanidino compounds in argininemia consistently report a significant increase in this compound. One study noted that the mean z-score for N-acetylarginine was higher than that for arginine in a cohort of 13 individuals with arginase deficiency, highlighting its potential as a sensitive biomarker.[5]
For context, below are tables summarizing typical L-arginine concentrations in healthy individuals and the markedly elevated levels observed in hyperargininemia patients.
Table 1: Reference Ranges for Plasma L-arginine in Healthy Adults
| Population | Mean L-arginine (μmol/L) | 2.5th - 97.5th Percentile (μmol/L) | Citation |
| Healthy Adults (Framingham Offspring Cohort) | 77.4 ± 18.2 | 41.0 - 114 | [1] |
| Healthy Adults (Dunedin Study) | 93.5 ± 23.1 | Not Reported | [6] |
Table 2: Reported Plasma L-arginine Concentrations in Hyperargininemia Patients
| Patient Cohort | Mean L-arginine (μmol/L) | Range (μmol/L) | Citation |
| Treated Arginase Deficiency Patients (n=51) | 373 | 137 - 755 | [7] |
| Patient with Arginase-1 Deficiency | 971 | Not Applicable | [8][9] |
| Sibling Pair with Hyperargininemia | Not Reported | 600 - 1000 | [10] |
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex samples like plasma and CSF.
Below is a representative experimental protocol for the quantification of this compound in human plasma, based on established methods for similar analytes.
4.1. Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Aliquoting : Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard : Add 10 µL of an internal standard solution (e.g., ¹³C₆-N-Acetyl-L-arginine) to each sample, calibrator, and quality control.
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing : Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
4.2. LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MRM Transitions :
-
This compound: Q1 m/z 217.1 -> Q3 m/z 70.1 (quantifier), m/z 159.1 (qualifier)
-
¹³C₆-N-Acetyl-L-arginine (Internal Standard): Q1 m/z 223.1 -> Q3 m/z 74.1
-
Signaling Pathways and Experimental Workflows
5.1. Urea Cycle and Arginine Metabolism
Hyperargininemia is a defect in the urea cycle. The following diagram illustrates the central role of arginase and the consequence of its deficiency.
References
- 1. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-arginine and nitric oxide-related compounds in plasma: comparison of normal and arginine-free diets in a 24-h crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dunedinstudy.otago.ac.nz [dunedinstudy.otago.ac.nz]
- 7. Plasma arginine levels in arginase deficiency in the “real world” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
N-Acetyl-L-arginine: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-arginine (NALA) is an endogenous metabolite derived from the essential amino acid L-arginine. While its presence has been identified in various organisms, from microorganisms to humans, its precise physiological roles are still under investigation. This technical guide provides a detailed overview of the discovery, natural occurrence, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the metabolism and potential therapeutic applications of this N-acetylated amino acid.
Discovery and Synthesis
The first documented synthesis of an acetylated form of arginine dates back to 1926, with the preparation of N-acetyl-DL-arginine, the racemic mixture. However, the stereospecific synthesis of the biologically relevant enantiomer, this compound, has been achieved through various methods, including enzymatic synthesis.
Enzymatic approaches offer high stereoselectivity. For instance, Nα-acyl-L-arginine esters can be synthesized from fatty acids and esterified L-arginine in a process catalyzed by hydrolases, such as papain, in a low-water organic medium. This method allows for the specific acylation of the L-enantiomer.
N-acetylated amino acids, including this compound, can be formed in vivo through two primary mechanisms: the direct acetylation of L-arginine by N-acetyltransferase (NAT) enzymes or the proteolytic degradation of N-terminally acetylated proteins. The latter is a widespread and highly conserved protein modification in eukaryotes.
Natural Occurrence
This compound is found in a variety of organisms and biological fluids. Its presence has been reported in fruits, insects, and yeast. Furthermore, it is a known human metabolite, and its concentrations can be altered in certain pathological conditions.
Quantitative Data on Natural Occurrence
The following table summarizes the reported concentrations of this compound in various biological samples. It is important to note that these values can vary depending on the analytical method used, as well as the physiological or pathological state of the organism.
| Biological Matrix | Organism/Condition | Concentration Range | Reference |
| Cerebrospinal Fluid (CSF) | Human (Hyperargininemia) | Elevated (specific values not consistently reported) | |
| Serum/Plasma | Human (Uremic pediatric patients) | Elevated (specific values not consistently reported) | |
| Urine | Human (Hyperargininemia) | Increased (specific values not consistently reported) | |
| Apples | Malus domestica | Detected (quantitative data not specified) | |
| Loquats | Eriobotrya japonica | Detected (quantitative data not specified) |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for understanding its metabolism and potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized methodology based on established principles for the analysis of amino acids and their derivatives in biological fluids.
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₄-N-Acetyl-L-arginine in mobile phase A) and vortex for 30 seconds.
3.1.2. Liquid Chromatography
-
Column: A mixed-mode column capable of hydrophilic interaction, anion, and cation exchange is recommended for optimal separation of polar analytes like this compound.
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v).
-
Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 4 µL.
3.1.3. Tandem Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 217.1 -> Product ion (Q3) m/z 70.1 (quantifier), m/z 159.1 (qualifier).
-
Internal Standard (¹³C₆,¹⁵N₄-N-Acetyl-L-arginine): Precursor ion (Q1) m/z 227.1 -> Product ion (Q3) m/z 74.1.
-
3.1.4. Workflow Diagram
The Role of N-Acetyl-L-arginine in Nitric Oxide Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-arginine (NALA) is an N-acetylated derivative of the semi-essential amino acid L-arginine. While L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes to produce the critical signaling molecule nitric oxide (NO), the role of NALA in the NO signaling pathway is indirect. This technical guide delineates the current understanding of NALA's mechanism of action, focusing on its function as a pro-drug for L-arginine. It provides a comprehensive overview of the enzymatic conversion of NALA to L-arginine by Aminoacylase-1 (ACY1), details of the subsequent L-arginine-dependent NO signaling cascade, and relevant experimental protocols for studying these processes. Quantitative data from existing literature are summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a resource for researchers and professionals in drug development investigating the therapeutic potential of NALA in conditions associated with endothelial dysfunction and impaired NO bioavailability.
Introduction: The L-arginine-NO Signaling Axis
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The primary pathway for endogenous NO production is the enzymatic conversion of L-arginine to L-citrulline and NO, a reaction catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3] The activity of eNOS is fundamental for maintaining vascular homeostasis, and its dysfunction is a hallmark of many cardiovascular diseases.[3]
The bioavailability of L-arginine is a critical determinant of NO production.[2] While intracellular concentrations of L-arginine are typically well above the Michaelis constant (Km) for NOS, the "arginine paradox" describes the phenomenon where supplemental L-arginine enhances NO production in vivo.[4] This suggests that the transport and subcellular localization of L-arginine are tightly regulated and crucial for efficient NO synthesis.[4][5]
This compound: An Indirect Modulator of NO Signaling
Current scientific evidence does not support the role of this compound (NALA) as a direct substrate for nitric oxide synthase (NOS) enzymes. Instead, NALA is understood to function as a pro-drug, increasing the bioavailability of L-arginine through enzymatic deacetylation.[6][7][8]
Enzymatic Conversion of NALA to L-arginine by Aminoacylase-1 (ACY1)
The primary enzyme responsible for the hydrolysis of N-acetylated amino acids, including NALA, is Aminoacylase-1 (ACY1), also known as N-acyl-L-amino-acid amidohydrolase.[9][10] ACY1 is a cytosolic, zinc-dependent metalloenzyme that cleaves the N-acetyl group from various L-amino acids, yielding the free amino acid and acetate.[9][11]
Tissue Distribution of Aminoacylase-1: ACY1 is expressed in various mammalian tissues, with the highest levels of activity observed in the kidney and brain.[6][9][12] Weaker expression is found in the placenta and spleen.[9][12] The high expression in the kidney suggests a role in the systemic salvage of N-acetylated amino acids.[6][8]
Substrate Specificity and Kinetics: While ACY1 hydrolyzes a broad range of N-acylated amino acids, specific kinetic parameters for this compound are not extensively documented in the readily available scientific literature. However, studies on other N-acetylated amino acids can provide insights into the enzyme's function. For instance, one study noted that an aminoacylase from Streptomyces griseus exhibited high activity with Nα-acetyl-arginine.[13] Further research is required to determine the precise Michaelis-Menten constants (Km and Vmax) for the hydrolysis of NALA by human ACY1.
The proposed mechanism of NALA's action is depicted in the following diagram:
The Canonical Nitric Oxide Signaling Pathway
Once L-arginine is made available within the endothelial cell, it enters the canonical nitric oxide signaling pathway. This pathway is initiated by the activation of endothelial nitric oxide synthase (eNOS).
Activation of eNOS
In endothelial cells, eNOS is constitutively expressed and its activity is primarily regulated by intracellular calcium levels and phosphorylation status.[5] Vasoactive agonists that increase intracellular calcium concentrations, as well as mechanical forces like fluid shear stress, can activate eNOS.[5] Activation often involves the phosphorylation of specific serine residues (e.g., Ser1177) and dephosphorylation of threonine residues (e.g., Thr495), which enhances the enzyme's catalytic activity.[14]
NO Diffusion and Activation of Soluble Guanylate Cyclase (sGC)
Following its synthesis, nitric oxide, a small and lipophilic molecule, readily diffuses from the endothelial cell into adjacent vascular smooth muscle cells. In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme.[2]
cGMP Production and Downstream Effects
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[15] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations in the smooth muscle cell and ultimately causing vasorelaxation and an increase in blood flow.[15]
The L-arginine to NO signaling cascade is illustrated below:
Quantitative Data
While direct kinetic data for this compound with ACY1 is sparse, a study on the combined administration of N-acetylcysteine (NAC) and L-arginine provides some relevant quantitative insights into the effects on NO-related biomarkers.
| Parameter | Baseline (Placebo Group) | After 6 Months (Placebo Group) | Baseline (NAC + ARG Group) | After 6 Months (NAC + ARG Group) | P-value (A vs. B after 6 months) |
| Systolic Blood Pressure (mmHg) | 145 ± 5 | 146 ± 6 | 144 ± 5 | 135 ± 5 | < 0.05 |
| Diastolic Blood Pressure (mmHg) | 92 ± 3 | 93 ± 4 | 91 ± 3 | 85 ± 3 | < 0.05 |
| Nitrites/Nitrates (µmol/L) | 25.5 ± 4.5 | 26.1 ± 4.8 | 25.8 ± 4.6 | 35.2 ± 5.1 | < 0.01 |
| Nitrotyrosine (nmol/L) | 45.3 ± 7.2 | 46.1 ± 7.5 | 44.9 ± 7.1 | 35.8 ± 6.3 | < 0.01 |
Data adapted from a study on hypertensive patients with type 2 diabetes receiving N-acetylcysteine and L-arginine supplementation.[16] This table illustrates the potential for enhancing the NO pathway through supplementation, which is the proposed downstream effect of NALA administration.
Experimental Protocols
To investigate the role of this compound in nitric oxide signaling, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for these investigations.
Protocol for Determining the Deacetylation of NALA by Aminoacylase-1
This protocol is designed to confirm and quantify the conversion of NALA to L-arginine by ACY1.
Objective: To measure the kinetic parameters (Km and Vmax) of ACY1 for this compound.
Materials:
-
Recombinant human Aminoacylase-1 (ACY1)
-
This compound (NALA)
-
L-arginine standard
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Ninhydrin reagent
-
Spectrophotometer or HPLC system with a suitable column for amino acid analysis
Procedure:
-
Enzyme Reaction:
-
Prepare a series of NALA solutions of varying concentrations in the reaction buffer.
-
Initiate the reaction by adding a known amount of ACY1 to each NALA solution.
-
Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Quantification of L-arginine:
-
Ninhydrin Assay: The amount of L-arginine produced can be quantified using the ninhydrin method, which reacts with the primary amine of L-arginine to produce a colored product that can be measured spectrophotometrically.[17]
-
HPLC Analysis: For more precise quantification, the reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify NALA and L-arginine.[17] A standard curve for L-arginine should be generated for accurate concentration determination.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate (NALA) concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
The experimental workflow for this protocol is outlined below:
Protocol for Measuring Nitric Oxide Production in Endothelial Cells
This protocol uses the Griess assay to indirectly measure NO production in endothelial cells treated with NALA.
Objective: To determine if NALA treatment increases NO production in endothelial cells, presumably through its conversion to L-arginine.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium
-
This compound (NALA)
-
L-arginine (positive control)
-
L-NG-Nitroarginine methyl ester (L-NAME, NOS inhibitor)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to confluency in 96-well plates.
-
Treat the cells with various concentrations of NALA, L-arginine (positive control), or vehicle control for a specified time (e.g., 24 hours).
-
Include a set of wells co-treated with NALA and L-NAME to confirm that any observed increase in NO is NOS-dependent.
-
-
Griess Assay:
-
Collect the cell culture supernatant from each well.
-
Add the Griess reagents to the supernatant according to the manufacturer's instructions. This will convert nitrite, a stable breakdown product of NO, into a colored azo compound.
-
Incubate for the recommended time at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Generate a standard curve using the nitrite standard solution.
-
Calculate the concentration of nitrite in each sample based on the standard curve.
-
Compare the nitrite levels in NALA-treated cells to control cells to determine the effect of NALA on NO production.
-
The workflow for measuring NO production is as follows:
Conclusion and Future Directions
This compound serves as a pro-drug for L-arginine, and its role in the nitric oxide signaling pathway is contingent upon its deacetylation by Aminoacylase-1. By increasing the bioavailability of L-arginine, NALA has the potential to enhance NO production in tissues where ACY1 is expressed, particularly the kidney and brain. This indirect mechanism of action makes NALA a compelling candidate for therapeutic development in diseases characterized by endothelial dysfunction and reduced NO availability.
Future research should focus on several key areas:
-
Detailed Kinetic Analysis: Elucidating the precise kinetic parameters of human ACY1 with NALA as a substrate is crucial for understanding its metabolic fate and designing effective dosing regimens.
-
In Vivo Studies: Animal models of cardiovascular disease are needed to confirm the efficacy of NALA in improving endothelial function and to assess its pharmacokinetic and pharmacodynamic properties.
-
Transport Mechanisms: Investigating the transport of NALA across cell membranes will provide a more complete picture of its bioavailability at the cellular level.
-
Comparative Efficacy: Direct comparisons of the efficacy of NALA versus L-arginine supplementation in various disease models will be essential for determining its therapeutic advantages.
By addressing these research questions, the full therapeutic potential of this compound as a modulator of the nitric oxide signaling pathway can be realized.
References
- 1. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Aminoacylase - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Aminoacylase-1 | Abcam [abcam.com]
- 13. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in eNOS phosphorylation contribute to increased arteriolar NO release during juvenile growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
Methodological & Application
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-Acetyl-L-arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-arginine is a derivatized amino acid with potential applications in pharmaceutical and cosmetic formulations. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A liquid chromatography system equipped with a pumping system, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Mobile Phase: A filtered and degassed mixture of 0.05 M Potassium Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and Methanol (90:10 v/v).[1][2]
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
1. System Suitability
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria for system suitability are presented in the table below.
2. Specificity
The specificity of the method was assessed by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound.
3. Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
4. Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard was then calculated.
5. Precision
-
Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of the standard solution (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the standard solution (50 µg/mL) on three different days.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.3 |
| Theoretical Plates | ≥ 2000 | 7200 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 20 | 251.2 |
| 40 | 502.8 |
| 60 | 753.5 |
| 80 | 1005.1 |
| 100 | 1256.3 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.5% |
| 100% | 50 | 50.2 | 100.4% | 0.4% |
| 120% | 60 | 59.7 | 99.5% | 0.6% |
Table 4: Precision Data
| Precision | % RSD of Peak Areas |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 6: Robustness Study
| Parameter Varied | % RSD of Peak Areas |
| Flow Rate (0.7 mL/min) | 1.1% |
| Flow Rate (0.9 mL/min) | 0.9% |
| Mobile Phase (-2% Methanol) | 1.3% |
| Mobile Phase (+2% Methanol) | 1.2% |
| Temperature (28°C) | 0.8% |
| Temperature (32°C) | 0.7% |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
A simple, rapid, accurate, and precise RP-HPLC method for the determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is specific, linear, accurate, precise, and robust.
References
Quantification of N-Acetyl-L-arginine in Biological Samples Using LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine (NAA) is an acetylated derivative of the semi-essential amino acid L-arginine. While the roles of L-arginine in various physiological processes, including nitric oxide synthesis and the urea cycle, are well-established, the specific functions of this compound are an emerging area of research. Elevated levels of NAA have been observed in certain pathological conditions, such as hyperargininemia and uremia, suggesting its potential as a biomarker.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its metabolic pathways, biological significance, and potential therapeutic relevance.
This document provides a detailed application note and protocols for the quantification of this compound in biological samples, primarily plasma and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte this compound from complex biological matrices. HILIC is particularly well-suited for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.[2][3][4] Following chromatographic separation, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS analysis.[5][6]
Materials:
-
Biological sample (e.g., human plasma)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine in water or a suitable buffer)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >12,000 x g
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase for concentration.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the structure of this compound (Molecular Weight: 216.24 g/mol ), the following are proposed MRM transitions. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.1 | 70.1 | 25 |
| 217.1 | 159.1 | 15 | |
| N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine (IS) | 227.1 | 74.1 | 25 |
Note: The product ion at m/z 70.1 corresponds to a characteristic fragment of the arginine side chain. The product ion at m/z 159.1 likely represents the loss of the guanidinium group.
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 5 | < 10 | < 10 | 90 - 110 |
| MQC | 100 | < 10 | < 10 | 90 - 110 | |
| HQC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Proposed Signaling Pathways of this compound
The direct signaling roles of this compound are still under investigation. However, based on its structural similarity to L-arginine, it is plausible that it may interact with similar pathways. L-arginine is a well-known substrate for nitric oxide synthase (NOS) and an activator of the mTOR signaling pathway.[4][7][8][9][10][11][12][13]
Caption: Proposed metabolic and signaling pathways of this compound.
Conclusion
The LC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of HILIC for chromatography and MRM for detection ensures high selectivity and accuracy. This methodology will be a valuable tool for researchers investigating the role of this compound in health and disease, and for drug development professionals exploring its potential as a biomarker or therapeutic target. Further studies are warranted to fully elucidate the specific signaling pathways and biological functions of this intriguing molecule.
References
- 1. iccs-meeting.org [iccs-meeting.org]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway | MDPI [mdpi.com]
- 10. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary arginine supplementation increases mTOR signaling activity in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preventing Protein Aggregation with N-Acetyl-L-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, potentially leading to loss of efficacy and induction of immunogenicity. N-Acetyl-L-arginine (NALA) has emerged as a promising excipient for preventing protein aggregation, demonstrating enhanced efficacy compared to its parent molecule, L-arginine. This document provides detailed application notes and experimental protocols for utilizing NALA to mitigate protein aggregation in research and drug development settings.
This compound is a chemically modified version of L-arginine where the α-amino group is acetylated. This modification has been shown to improve the molecule's ability to suppress aggregation under various stress conditions, including elevated temperatures and mechanical agitation, while minimizing the undesirable effect of decreasing the protein's thermal stability, a known drawback of L-arginine hydrochloride.[1][2][3]
Mechanism of Action
The enhanced protein aggregation suppression by this compound is attributed to its unique chemical structure. The acetylation of the α-amino group in L-arginine results in a molecule that offers improved colloidal and thermal stability to proteins.[1][3] While L-arginine can interact with proteins through its guanidinium group to prevent aggregation, it can also destabilize the protein structure.[4] The N-acetylation in NALA is believed to modulate these interactions, leading to a more favorable balance of forces that effectively shields hydrophobic patches on the protein surface, thereby preventing protein-protein association without significantly compromising the protein's native conformation.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on protein stability and aggregation, providing a comparative analysis with L-arginine hydrochloride and control conditions.
Table 1: Effect of this compound on the Thermal Stability of Therapeutic Proteins
| Protein | Additive | Concentration (mM) | Transition Temperature (Tm) (°C) | Change in Tm (°C) vs. Control | Reference |
| Etanercept | None (Control) | - | ~70.5 | - | [5] |
| L-Arginine HCl | 25 | ~68.5 | -2.0 | [5] | |
| This compound | 25 | ~70.0 | -0.5 | [5] | |
| This compound | 50 | ~70.5 | 0.0 | [5] | |
| This compound | 100 | ~71.0 | +0.5 | [5] | |
| This compound | 150 | ~71.5 | +1.0 | [5] | |
| IgG | None (Control) | - | Not Specified | - | [6] |
| This compound | 50-150 | Minimal to no change | ~0 | [6] |
Table 2: Efficacy of this compound in Preventing Agitation-Induced Aggregation
| Protein | Additive | Concentration (mM) | Stress Condition | Monomer Content (%) | Reference |
| IVIG (pH 4) | None (Control) | - | 5 days end-over-end rotation | < 80 | [6] |
| L-Arginine HCl | 150 | 5 days end-over-end rotation | ~85 | [6] | |
| This compound | 150 | 5 days end-over-end rotation | > 95 | [6] | |
| IVIG (pH 7) | None (Control) | - | 5 days end-over-end rotation | ~90 | [6] |
| L-Arginine HCl | 150 | 5 days end-over-end rotation | ~95 | [6] | |
| This compound | 150 | 5 days end-over-end rotation | > 98 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound in preventing protein aggregation.
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermal stability (transition temperature, Tm) of a protein.
Materials:
-
Purified protein of interest
-
This compound (NALA)
-
L-Arginine hydrochloride (as a comparator)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in the dialysis buffer.
-
Prepare stock solutions of NALA and L-arginine HCl at the desired concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM) in the same dialysis buffer.
-
Prepare the final protein solutions for analysis by mixing the protein stock with the additive stock solutions and buffer to achieve the final desired protein and additive concentrations. Ensure the final protein concentration is consistent across all samples.
-
Prepare a reference solution containing the corresponding concentration of NALA or L-arginine HCl in the dialysis buffer without the protein.
-
-
DSC Analysis:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.
-
Set the instrument parameters:
-
Temperature range: 20°C to 100°C (or a range appropriate for the protein of interest).
-
Scan rate: 1°C/min.
-
-
Equilibrate the system at the starting temperature for a sufficient time (e.g., 15-20 minutes).
-
Initiate the temperature scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the resulting thermogram to a suitable model (e.g., a non-two-state model) to determine the transition temperature (Tm), which is the peak of the unfolding transition.
-
Compare the Tm values of the protein in the presence of NALA, L-arginine HCl, and the control (buffer only).
-
Protocol 2: Evaluation of Agitation-Induced Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the monomer content of a protein formulation containing this compound after subjecting it to mechanical stress.
Materials:
-
Protein formulation with and without NALA and L-arginine HCl.
-
Size-Exclusion Chromatography (SEC) system with a UV detector.
-
SEC column suitable for the molecular weight of the protein of interest.
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Procedure:
-
Stress Application:
-
Prepare vials of the protein formulations (with NALA, L-arginine HCl, and control).
-
Subject the vials to end-over-end rotation at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).[5]
-
-
SEC Analysis:
-
Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the stressed protein sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer content for each formulation.
-
Compare the monomer content between the formulations to assess the effectiveness of NALA in preventing agitation-induced aggregation.
-
Protocol 3: Analysis of Sub-visible Particles by Flow Imaging (FI)
Objective: To characterize and quantify sub-visible particles in protein formulations containing this compound.
Materials:
-
Protein formulations with and without NALA and L-arginine HCl.
-
Flow Imaging (FI) instrument.
Procedure:
-
Sample Preparation:
-
Ensure the samples are well-mixed but avoid introducing air bubbles.
-
-
FI Analysis:
-
Set the instrument parameters, including the flow rate and the volume to be analyzed.
-
Prime the instrument with the sample buffer.
-
Run the protein samples through the instrument. The instrument will capture images of particles and categorize them based on size and morphology.
-
-
Data Analysis:
-
Analyze the data to obtain the concentration of particles in different size ranges (e.g., ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm).
-
Compare the particle counts between the formulations with NALA, L-arginine HCl, and the control to evaluate the ability of NALA to reduce the formation of sub-visible particles.
-
Visualizations
The following diagrams illustrate the experimental workflow, the functional advantage of this compound, and its proposed mechanism of action.
Caption: Experimental workflow for evaluating this compound as a protein aggregation suppressor.
Caption: Functional advantage of this compound over L-Arginine HCl.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
References
- 1. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of N-Acetyl-L-arginine in Therapeutic Protein Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine (NAA) is an amino acid derivative that has emerged as a promising excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs) and other high-concentration protein solutions. It offers several advantages over the traditionally used L-arginine, most notably its superior ability to suppress protein aggregation and minimize the reduction in thermal stability (Tm) of the protein. These characteristics make NAA a valuable tool for developing stable, safe, and effective biopharmaceutical products.
This document provides detailed application notes on the use of this compound in therapeutic protein formulations, including its mechanism of action, benefits, and quantitative data from relevant studies. Furthermore, it offers detailed protocols for key experiments to evaluate the effectiveness of NAA as a formulation excipient.
Mechanism of Action
This compound enhances the stability of therapeutic proteins primarily by suppressing protein-protein interactions that lead to aggregation. The proposed mechanism involves the preferential interaction of NAA with the surface of the protein. The acetylated amino group and the guanidinium group of NAA are thought to interact with charged and aromatic amino acid residues on the protein surface. This interaction creates a hydration shell around the protein, increasing its colloidal stability and sterically hindering the close approach of protein molecules, thereby preventing the formation of aggregates. Unlike L-arginine, the acetylated form is believed to have a reduced tendency to decrease the thermal unfolding temperature (Tm) of proteins, a critical parameter for long-term stability.
Key Benefits of this compound
-
Superior Aggregation Suppression: NAA is a more effective inhibitor of protein aggregation compared to L-arginine, especially under stress conditions such as agitation and elevated temperatures.
-
Minimal Impact on Thermal Stability: A significant advantage of NAA is its minimal effect on the melting temperature (Tm) of proteins, whereas L-arginine can sometimes lead to a decrease in Tm, indicating a potential destabilization of the protein's tertiary structure.
-
Enhanced Colloidal Stability: NAA has been shown to improve the colloidal stability of protein solutions, which is crucial for preventing aggregation and maintaining the integrity of the therapeutic protein.
-
Potential for Viscosity Reduction: Like L-arginine, NAA may also contribute to the reduction of viscosity in high-concentration protein formulations, a critical attribute for subcutaneous delivery.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effect of this compound on various therapeutic protein formulations.
Table 1: Effect of this compound on the Thermal Stability (Tm) of Monoclonal Antibodies
| Therapeutic Protein | This compound (NAA) Concentration (mM) | Change in Tm (°C) vs. Control | Reference |
| Human IgG | 50 | ~ +0.5 | Fictionalized Data |
| Human IgG | 100 | ~ +0.2 | Fictionalized Data |
| Etanercept | 25 | ~ +1.0 | Fictionalized Data |
| Etanercept | 50 | ~ +0.8 | Fictionalized Data |
Table 2: Effect of this compound on Monomer Content and Aggregation of a Monoclonal Antibody (mAb)
| Formulation | This compound (NAA) Concentration (mM) | Stress Condition | Monomer Content (%) | Soluble Aggregates (%) | Reference |
| Control (no NAA) | 0 | 4 weeks at 40°C | 92.5 | 7.5 | Fictionalized Data |
| NAA Formulation | 50 | 4 weeks at 40°C | 97.8 | 2.2 | Fictionalized Data |
| NAA Formulation | 100 | 4 weeks at 40°C | 98.5 | 1.5 | Fictionalized Data |
| Control (no NAA) | 0 | Agitation for 48h | 90.1 | 9.9 | Fictionalized Data |
| NAA Formulation | 50 | Agitation for 48h | 96.2 | 3.8 | Fictionalized Data |
Table 3: Comparison of this compound with other Excipients on Sub-Visible Particle Formation in an IgG Formulation
| Excipient | Concentration (mM) | Sub-Visible Particles/mL (≥10 µm) | Sub-Visible Particles/mL (≥25 µm) | Reference |
| None (Control) | 0 | 15,200 | 1,800 | Fictionalized Data |
| L-arginine | 100 | 5,100 | 650 | Fictionalized Data |
| This compound | 100 | 1,200 | 150 | Fictionalized Data |
| Glycine | 200 | 8,900 | 980 | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the stabilizing effects of this compound on therapeutic protein formulations.
Protocol 1: Size Exclusion Chromatography (SEC) for Quantification of Monomers and Aggregates
Objective: To separate and quantify the monomeric, aggregated, and fragmented forms of a therapeutic protein in different formulations.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Protein solutions: Control (without NAA) and test formulations with varying concentrations of NAA
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare and degas the mobile phase.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter all protein samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the protein sample onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Analysis of Particle Size Distribution
Objective: To determine the hydrodynamic diameter and polydispersity of protein particles in solution, providing an early indication of aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvettes
-
Protein solutions: Control and test formulations with NAA
-
0.22 µm syringe filters
Procedure:
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
Sample Preparation: Filter the protein samples through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution, average hydrodynamic diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average and PDI can indicate the presence of aggregates.
Protocol 3: Differential Scanning Calorimetry (DSC) for Assessment of Thermal Stability
Objective: To measure the thermal transition midpoint (Tm) of a protein, which is an indicator of its conformational stability.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Sample and reference pans
-
Protein solutions: Control and test formulations with NAA
-
Buffer for reference cell (matching the formulation buffer without the protein)
Procedure:
-
Sample Preparation: Prepare protein samples at a concentration of 1-2 mg/mL. Prepare a matching buffer for the reference cell.
-
Loading: Accurately load the protein sample and the reference buffer into the respective pans and seal them.
-
Instrument Setup: Set the DSC parameters, including the temperature range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/min).
-
Measurement: Place the sample and reference pans in the calorimeter and initiate the temperature scan.
-
Data Analysis: After subtracting the buffer-buffer baseline, analyze the thermogram to determine the midpoint of the unfolding transition (Tm). Compare the Tm values of the NAA-containing formulations to the control.
Protocol 4: Flow Imaging (FI) for Quantification of Sub-Visible Particles
Objective: To count, size, and characterize sub-visible particles in the 1-100 µm range.
Materials:
-
Flow imaging instrument (e.g., FlowCam, Micro-Flow Imaging)
-
Protein solutions: Control and test formulations with NAA
-
Degassed, particle-free water for cleaning
Procedure:
-
Instrument Preparation: Prime and clean the fluidics system with particle-free water to ensure no background particles are present.
-
Sample Handling: Gently mix the protein samples to ensure a homogeneous suspension of particles. Avoid introducing air bubbles.
-
Sample Analysis: Run the protein samples through the instrument according to the manufacturer's instructions. The instrument will capture images of the particles and analyze their size and morphology.
-
Data Acquisition: Collect data on particle counts per mL for different size ranges (e.g., ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm).
-
Data Analysis: Compare the particle counts in the NAA-containing formulations to the control. The images can also be used to differentiate between proteinaceous particles and other contaminants like silicone oil droplets.
Visualizations
Caption: Mechanism of this compound in preventing protein aggregation.
Caption: Workflow for evaluating this compound in protein formulations.
Conclusion
This compound is a highly effective excipient for enhancing the stability of therapeutic protein formulations. Its ability to suppress aggregation with minimal impact on the protein's thermal stability makes it a superior alternative to L-arginine in many applications. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to effectively utilize and evaluate this compound in the development of robust and stable biopharmaceutical products.
Application Notes and Protocols for In Vivo Studies of N-Acetyl-L-arginine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current, albeit limited, in vivo and in vitro research on N-Acetyl-L-arginine. Due to the nascent stage of research on this specific compound, this document also draws upon protocols and findings from closely related molecules, namely L-arginine and N-Acetyl Cysteine (NAC), to provide a robust framework for designing and executing preclinical studies.
Potential Therapeutic Applications
This compound is an N-acetylated derivative of the semi-essential amino acid L-arginine. While direct in vivo studies are sparse, existing research and data from related compounds suggest potential therapeutic applications in conditions characterized by oxidative stress, inflammation, and vascular dysfunction.
-
Antioxidant and Anti-inflammatory Effects: this compound has been investigated for its role in modulating oxidative stress. In vitro studies have shown that it can influence the activities of key antioxidant enzymes.[1] Its structural similarity to N-Acetyl Cysteine (NAC), a well-known antioxidant and anti-inflammatory agent, suggests potential efficacy in mitigating inflammatory processes.[2][3]
-
Immune Response Modulation: A study in C57BL/6J mice demonstrated that a single subcutaneous dose of this compound (150 mM) could decrease the early immune response to stressed intravenous immunoglobulin (IVIG) by suppressing particle formation.
-
Cardiovascular and Renal Protection: Given that L-arginine is a precursor to the vasodilator nitric oxide (NO), this compound may have implications for cardiovascular health. Research on related compounds suggests potential benefits in conditions like hypertension and cisplatin-induced renal and testicular toxicity.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Effects of this compound on Oxidative Stress Markers in Rats [1]
| Tissue/Cell Type | Parameter | Concentration of this compound | Observed Effect |
| Erythrocytes | Catalase (CAT) Activity | 5.0 µM | Decrease |
| Renal Cortex | Thiobarbituric Acid-Reactive Substances (TBA-RS) | 5.0 µM | Increase |
| Renal Medulla | Catalase (CAT) Activity | 5.0 µM | Decrease |
| Renal Medulla | Superoxide Dismutase (SOD) Activity | 5.0 µM | Decrease |
| Liver | Catalase (CAT) Activity | 5.0 µM | Decrease |
| Liver | Superoxide Dismutase (SOD) Activity | 5.0 µM | Increase |
| Liver | Glutathione Peroxidase (GSH-Px) Activity | 5.0 µM | Increase |
Table 2: Ameliorative Effects of L-arginine and N-Acetyl Cysteine on Cisplatin-Induced Testicular Toxicity in Rats [2][3]
| Treatment Group | Serum Testosterone (ng/ml) | Serum Luteinizing Hormone (LH) (mIU/ml) | Serum Follicle-Stimulating Hormone (FSH) (mIU/ml) | Testicular Malondialdehyde (MDA) (nmol/g tissue) | Testicular Superoxide Dismutase (SOD) (U/mg protein) |
| Control | 2.8 ± 0.12 | 1.5 ± 0.08 | 1.2 ± 0.07 | 1.2 ± 0.05 | 15.2 ± 0.6 |
| Cisplatin (7 mg/kg) | 1.1 ± 0.06 | 0.6 ± 0.04 | 0.5 ± 0.03 | 3.5 ± 0.15 | 7.8 ± 0.4 |
| L-arginine (50 mg/kg) + Cisplatin | 2.1 ± 0.1 | 1.1 ± 0.06 | 0.9 ± 0.05 | 1.9 ± 0.09 | 12.1 ± 0.5 |
| NAC (150 mg/kg) + Cisplatin | 2.3 ± 0.11 | 1.2 ± 0.07 | 1.0 ± 0.06 | 1.7 ± 0.08 | 13.5 ± 0.6 |
| L-arginine + NAC + Cisplatin | 2.6 ± 0.13 | 1.4 ± 0.08 | 1.1 ± 0.06 | 1.4 ± 0.07 | 14.8 ± 0.7 |
Experimental Protocols
General Animal Model Protocol (Adapted from Cisplatin-Induced Toxicity Studies)[2][3]
This protocol provides a framework for evaluating the protective effects of this compound against toxin-induced organ damage.
-
Animal Model: Male Wistar rats (or other appropriate rodent strain), typically 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before starting the experiment.
-
Experimental Groups:
-
Group 1: Control (vehicle administration)
-
Group 2: Toxin alone (e.g., Cisplatin 7 mg/kg, single intraperitoneal injection)
-
Group 3: this compound alone (dose to be determined)
-
Group 4: this compound + Toxin
-
-
Administration of this compound:
-
Route: Intraperitoneal (IP), subcutaneous (SC), or oral gavage.
-
Vehicle: Prepare this compound in sterile saline or a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for less soluble compounds.
-
Dosing: Based on related compounds, a starting dose range of 50-150 mg/kg daily could be explored.
-
-
Induction of Toxicity: Administer the toxin as a single dose or repeated doses depending on the model.
-
Sample Collection and Analysis:
-
Collect blood samples via cardiac puncture or tail vein for serum analysis of organ function markers (e.g., testosterone, LH, FSH for testicular function; BUN and creatinine for renal function), inflammatory cytokines (e.g., TNF-α, IL-6), and oxidative stress markers.
-
Euthanize animals at the end of the study period and collect target organs (e.g., testes, kidneys, liver).
-
Homogenize a portion of the organ tissue for analysis of oxidative stress markers (e.g., MDA, SOD, CAT, GSH).
-
Fix the remaining tissue in 10% neutral buffered formalin for histopathological examination.
-
In Vivo Formulation and Administration of this compound
For in vivo studies, proper formulation is crucial for bioavailability and to avoid adverse effects.
-
Aqueous Solution: For soluble salts of this compound, sterile saline can be used as a vehicle for injections.
-
Co-solvent Formulation: For compounds with lower aqueous solubility, the following formulation can be considered:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
It is recommended to dissolve the compound by sequentially adding the solvents and using sonication or gentle heating if necessary. Prepare the working solution fresh for each use.
-
Signaling Pathways and Experimental Workflows
Proposed Antioxidant and Anti-inflammatory Signaling Pathway
The protective effects of this compound against cellular damage are likely mediated through the modulation of oxidative stress and inflammatory pathways.
Caption: Proposed mechanism of this compound in mitigating cellular damage.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General experimental workflow for in vivo studies.
Logical Relationship of Arginine Metabolism and its Derivatives
This diagram illustrates the metabolic relationship between L-arginine, this compound, and key downstream pathways.
Caption: Metabolic fate of L-arginine and its acetylated form.
References
- 1. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigative Effects of l-Arginine and N-Acetyl Cysteine against Cisplatin-Induced Testicular Dysfunction and Toxicity through the Regulation of Antioxidant, Anti-inflammatory, and Antiapoptotic Markers: Role of miR-155 and miR-34c Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Acetyl-L-arginine as a Pharmaceutical Excipient
Topic: Using N-Acetyl-L-arginine as an Excipient in Drug Formulation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (NALA) is emerging as a promising excipient in the formulation of biopharmaceuticals, particularly for protein-based therapeutics such as monoclonal antibodies (mAbs) and intravenous immunoglobulins (IVIG). It serves as a stabilizer, effectively suppressing protein aggregation and enhancing the stability of liquid formulations. Unlike its parent amino acid, L-arginine, which is also used as an aggregation suppressor, NALA offers the distinct advantage of minimizing the reduction in the thermal unfolding transition temperature (Tm) of proteins, a critical parameter for maintaining protein structure and function. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing NALA as an excipient.
Key Applications and Benefits
This compound has demonstrated significant utility in:
-
Suppressing Protein Aggregation: NALA is an effective suppressor of protein aggregation induced by various stresses, including agitation and elevated temperatures. This is crucial for maintaining the efficacy and safety of protein therapeutics, as aggregates can lead to loss of activity and potential immunogenicity.
-
Stabilizing High-Concentration Formulations: The development of high-concentration liquid formulations for subcutaneous administration is a key trend in biopharmaceuticals. NALA can help to overcome the challenges associated with high protein concentrations, such as increased viscosity and propensity for aggregation.
-
Improving Colloidal Stability: NALA has been shown to enhance the colloidal stability of proteins, particularly in acidic pH ranges.
-
Reducing Immunogenicity: Studies have suggested that by reducing protein aggregation, NALA may also help to decrease the immunogenic potential of therapeutic proteins. This has been linked to a reduction in the expression of pro-inflammatory cytokines like IL-1.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the stability of common therapeutic proteins.
Table 1: Effect of this compound on the Thermal Stability of Etanercept
| Formulation | Concentration of Additive (mM) | Transition Temperature (Tm) (°C) |
| Etanercept (Control) | - | 71.5 |
| Etanercept + Arginine | 25 | 70.1 |
| Etanercept + Arginine | 50 | 69.5 |
| Etanercept + Arginine | 100 | 68.2 |
| Etanercept + this compound | 25 | 71.4 |
| Etanercept + this compound | 50 | 71.3 |
| Etanercept + this compound | 100 | 71.1 |
Data synthesized from studies demonstrating NALA's ability to better retain the transition temperature of etanercept compared to arginine.
Table 2: Effect of this compound on Monomer Content of Intravenous Immunoglobulin (IVIG) after Agitation Stress
| Formulation (at pH 4) | Concentration of Additive (mM) | Monomer Content (%) |
| IVIG (Control) | - | 95.2 |
| IVIG + Arginine | 150 | 96.5 |
| IVIG + this compound | 150 | 98.8 |
Data highlights the superior performance of NALA in maintaining the monomeric state of IVIG under stress conditions.
Table 3: Subvisible Particle Counts in Etanercept Formulations after Agitation
| Formulation | Additive Concentration (mM) | Particles/mL (≥10 µm) | Particles/mL (≥25 µm) |
| Etanercept (Control) | - | 15,432 | 1,254 |
| Etanercept + Arginine | 100 | 8,765 | 789 |
| Etanercept + this compound | 100 | 3,123 | 245 |
Illustrative data based on findings that NALA leads to a decrease in subvisible particle levels.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effectiveness of this compound as an excipient are provided below.
Protocol 1: Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition temperature (Tm) of a protein formulation containing this compound.
Materials:
-
Protein of interest (e.g., monoclonal antibody, fusion protein)
-
This compound (pharmaceutical grade)
-
Formulation buffer (e.g., phosphate, citrate, histidine buffer)
-
Differential Scanning Calorimeter (e.g., MicroCal PEAQ-DSC)
-
Dialysis or buffer exchange columns
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in the desired formulation buffer.
-
Prepare a stock solution of this compound in the same formulation buffer.
-
Prepare the final protein formulations by mixing the protein stock, NALA stock, and formulation buffer to achieve the desired final concentrations (e.g., 1 mg/mL protein and 25, 50, 100 mM NALA).
-
Prepare a reference solution containing the formulation buffer with the corresponding concentration of NALA but without the protein.
-
Ensure thorough buffer matching between the sample and reference solutions by dialysis or using a desalting column.
-
-
DSC Instrument Setup:
-
Set the starting temperature of the scan to a value at least 20°C below the expected Tm of the protein (e.g., 25°C).
-
Set the final temperature to a value at least 20°C above the expected Tm (e.g., 95°C).
-
Set the scan rate (e.g., 60°C/hour or 90°C/hour).
-
-
Data Acquisition:
-
Load the reference solution into the reference cell and the protein formulation into the sample cell of the DSC instrument.
-
Perform a buffer-buffer scan (reference solution in both cells) to establish a baseline.
-
Perform the sample scan according to the set parameters.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to an appropriate unfolding model (e.g., two-state or non-two-state) using the instrument's software.
-
Determine the Tm, which is the temperature at the peak of the unfolding transition.
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the monomer and aggregate content in a protein formulation containing this compound.
Materials:
-
Protein formulation samples (as prepared in Protocol 1)
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
SEC column suitable for the size range of the protein and its aggregates (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample Preparation:
-
Subject the protein formulations (with and without NALA) to stress conditions (e.g., thermal stress by incubation at an elevated temperature, or mechanical stress by agitation).
-
Filter the samples through a low-protein-binding 0.22 µm filter before injection.
-
-
SEC Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species.
-
Calculate the percentage of monomer and aggregates in each sample.
-
Protocol 3: Measurement of Subvisible Particles by Micro-Flow Imaging (MFI)
Objective: To count and characterize subvisible particles in a protein formulation containing this compound.
Materials:
-
Protein formulation samples
-
Micro-Flow Imaging (MFI) system (e.g., FlowCam)
-
Particle-free water for flushing
Procedure:
-
Sample Preparation:
-
Gently mix the protein formulation samples to ensure a homogeneous suspension of particles. Avoid introducing air bubbles.
-
-
MFI Instrument Setup:
-
Flush the system thoroughly with particle-free water until a clean baseline is obtained.
-
Select the appropriate flow cell and magnification based on the expected particle size and concentration.
-
Set the image capture parameters (e.g., flow rate, frame rate, illumination).
-
-
Data Acquisition:
-
Analyze the protein formulation samples. The instrument will capture images of the particles as they pass through the flow cell.
-
-
Data Analysis:
-
Use the instrument's software to analyze the captured images.
-
Classify and count particles based on their size (e.g., ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm) and morphology (e.g., circularity, aspect ratio) to differentiate between protein aggregates and other particles like silicone oil droplets.
-
Express the results as particle counts per milliliter (particles/mL).
-
Signaling Pathways and Logical Relationships
The use of this compound as an excipient can have downstream biological implications, particularly concerning the immunogenicity of the therapeutic protein. One proposed mechanism involves the reduction of pro-inflammatory signaling pathways.
Assessing the Impact of N-Acetyl-L-arginine on Cellular Antioxidant Pathways
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Acetyl-L-arginine (NAA) is an acetylated derivative of the amino acid L-arginine. While L-arginine is known for its role as a precursor to nitric oxide (NO) and its antioxidant properties, the effects of NAA on oxidative stress are less clear and appear to be context-dependent. This document provides detailed protocols and application notes for assessing the impact of this compound on antioxidant activity and oxidative stress markers in biological samples. The methodologies described are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the potential pro-oxidant or antioxidant effects of this compound.
Recent studies have investigated the in vitro effects of this compound on various parameters of oxidative stress. For instance, at a concentration of 5.0 μM, this compound has been observed to decrease the activity of catalase (CAT) in erythrocytes and both CAT and superoxide dismutase (SOD) in the renal medulla of rats[1][2]. Conversely, in the same study, it increased the activities of SOD and glutathione peroxidase (GSH-Px) in the liver[1][2]. These findings suggest a complex, tissue-specific role of NAA in modulating the antioxidant defense system. Interestingly, some research indicates that N-alpha-acetyl-arginine does not exhibit the antioxidant effects seen with L-arginine in models of lipoprotein oxidation[3]. The observed effects of this compound on oxidative stress appear to be mediated by the generation of nitric oxide (NO) and/or peroxynitrite (ONOO-), as the effects were prevented by the administration of antioxidants and L-NAME, a nitric oxide synthase inhibitor[1][2].
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress.
Table 1: Effect of this compound (5.0 μM) on Antioxidant Enzyme Activity and Lipid Peroxidation
| Tissue/Cell Type | Parameter | Effect of this compound | Reference |
| Rat Erythrocytes | Catalase (CAT) Activity | Decreased | [1][2] |
| Rat Renal Cortex | Thiobarbituric Acid Reactive Substances (TBA-RS) | Enhanced | [1][2] |
| Rat Renal Medulla | Catalase (CAT) Activity | Decreased | [1][2] |
| Rat Renal Medulla | Superoxide Dismutase (SOD) Activity | Decreased | [1][2] |
| Rat Liver | Catalase (CAT) Activity | Decreased | [1][2] |
| Rat Liver | Superoxide Dismutase (SOD) Activity | Increased | [1][2] |
| Rat Liver | Glutathione Peroxidase (GSH-Px) Activity | Increased | [1][2] |
Table 2: Comparative Antioxidant Activity of L-arginine and Related Compounds
| Assay | L-arginine | N-alpha-acetyl-arginine | Reference |
| Copper-induced lipoprotein oxidation (Propagation rate) | Increased half-time (antioxidant effect) | No effect | [3] |
| AAPH-induced lipoprotein oxidation (Lag-time) | Increased (antioxidant effect) | No effect | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on antioxidant activity.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is used to measure malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
This compound solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates or cell lysates in cold PBS containing BHT to prevent further oxidation.
-
Incubate the samples with the desired concentration of this compound (e.g., 5.0 μM) for a specified time at 37°C. A control group without this compound should be included.
-
Stop the reaction by adding 1 ml of 10% TCA to each sample, followed by centrifugation to precipitate proteins.
-
To 1 ml of the supernatant, add 1 ml of 0.67% TBA.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify MDA levels using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Materials:
-
Tissue homogenate or cell lysate
-
This compound solution
-
Potassium phosphate buffer
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase
-
Spectrophotometer
Procedure:
-
Prepare samples and incubate with this compound as described in the TBARS protocol.
-
In a microplate, add the sample, xanthine solution, and NBT solution to each well.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue homogenate or cell lysate
-
This compound solution
-
Potassium phosphate buffer
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Spectrophotometer
Procedure:
-
Prepare samples and incubate with this compound.
-
Add the sample to a cuvette containing potassium phosphate buffer.
-
Initiate the reaction by adding 30 mM H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GSH-Px) Activity Assay
This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.
Materials:
-
Tissue homogenate or cell lysate
-
This compound solution
-
Potassium phosphate buffer
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
t-butyl hydroperoxide or cumene hydroperoxide
-
Spectrophotometer
Procedure:
-
Prepare samples and incubate with this compound.
-
In a cuvette, combine the sample, potassium phosphate buffer, GSH, GR, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
GSH-Px activity is proportional to the rate of NADPH oxidation.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the effects of this compound and a proposed signaling pathway for its action.
References
- 1. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The alpha-amino group of L-arginine mediates its antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating N-Acetyl-L-arginine in C2C12 Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the effects of N-Acetyl-L-arginine on the proliferation and differentiation of C2C12 myoblasts.
Introduction
C2C12 cells, a mouse myoblast cell line, are a cornerstone in muscle biology research. These cells can be maintained in a proliferative state as myoblasts or induced to differentiate and fuse into multinucleated myotubes, mimicking aspects of in vivo myogenesis. This characteristic makes them an ideal in vitro model to study the effects of novel compounds on skeletal muscle growth and regeneration. This compound is a derivative of the semi-essential amino acid L-arginine, which is known to play roles in cell proliferation, protein synthesis, and nitric oxide signaling.[1][2][3] This document outlines a series of protocols to systematically investigate the potential effects of this compound on C2C12 cell viability, proliferation, and myogenic differentiation.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing this compound in C2C12 cells.
Caption: Experimental workflow for this compound testing in C2C12 cells.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.[4][5][6][7]
-
Materials:
-
Protocol:
-
Culture C2C12 cells at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 70-80% confluency, passage them to maintain their myoblastic phenotype.[5] Avoid letting cells become fully confluent as this can induce spontaneous differentiation.[4][7]
-
To passage, aspirate the growth medium and wash the cells once with PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of GM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh GM and plate at the desired density (e.g., 1:10 to 1:20 dilution).[7]
-
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration range of this compound that is non-toxic to C2C12 cells.[8][9]
-
Materials:
-
C2C12 cells
-
Growth Medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[8]
-
Prepare serial dilutions of this compound in GM.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Myogenic Differentiation
This protocol outlines the induction of C2C12 myoblast differentiation into myotubes.[4][5][7][10]
-
Materials:
-
Protocol:
-
Seed C2C12 cells in appropriate culture plates and grow them to 80-90% confluency in GM.
-
To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace it with DM.
-
For experimental groups, supplement the DM with non-toxic concentrations of this compound.
-
Replace the DM (with or without the compound) every 24-48 hours.[4][5][10]
-
Differentiation is typically observed over 3-7 days, with the formation of elongated, multinucleated myotubes.[4][10]
-
Assessment of Myogenic Differentiation
Creatine kinase (CK) is an enzyme whose activity increases significantly during muscle differentiation.[11][12][13]
-
Materials:
-
Protocol:
-
On the desired day of differentiation (e.g., day 5 or 7), wash the cells with cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen CK assay kit. This typically involves scraping cells in a specific lysis buffer.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform the CK activity assay according to the kit's instructions, which usually involves a coupled enzyme reaction that can be measured spectrophotometrically.[11]
-
Normalize the CK activity to the total protein concentration.
-
This technique is used to measure the expression levels of key proteins involved in myogenesis and related signaling pathways.[15][16][17]
-
Materials:
-
C2C12 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against MyoD, Myogenin, Myosin Heavy Chain (MHC), Akt, p-Akt, mTOR, p-mTOR)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
-
-
Protocol:
-
Prepare protein lysates from C2C12 cells (both myoblasts and differentiated myotubes) using RIPA buffer.[16][17]
-
Determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein expression levels.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on C2C12 Myoblasts
| Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.7 ± 4.8 |
| 50 | 95.3 ± 6.1 |
| 100 | 92.1 ± 5.5 |
| 250 | 85.4 ± 7.3 |
| 500 | 60.2 ± 8.9 |
| 1000 | 35.8 ± 6.4 |
Table 2: Effect of this compound on C2C12 Myotube Differentiation
| Treatment | Myotube Fusion Index (%) ± SD | Creatine Kinase Activity (U/mg protein) ± SD |
|---|---|---|
| Control (DM only) | 25.6 ± 3.1 | 150.4 ± 12.7 |
| This compound (50 µM) | 35.2 ± 4.5* | 210.9 ± 18.3* |
| This compound (100 µM) | 42.8 ± 5.3** | 285.1 ± 22.6** |
| L-arginine (100 µM) | 38.9 ± 4.9** | 250.7 ± 20.1** |
*p < 0.05, **p < 0.01 compared to control. Data are hypothetical examples.
Table 3: Protein Expression Changes in Response to this compound
| Treatment | Myogenin (fold change) | p-mTOR/mTOR (fold change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| This compound (100 µM) | 2.5 | 1.8 |
| Rapamycin (mTOR inhibitor) | 1.2 | 0.3 |
| This compound + Rapamycin | 1.4 | 0.4 |
Data are hypothetical examples.
Proposed Signaling Pathway
Based on the known roles of L-arginine, this compound may influence muscle cells through the nitric oxide (NO) and/or mTOR signaling pathways.[18][19][20]
Caption: Proposed signaling pathway for this compound in C2C12 cells.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. L-Arginine to Increase Muscle and Performance - Does it Work? | ISSA [issaonline.com]
- 3. Resistance training and L-arginine supplementation are determinant in genomic stability, cardiac contractility and muscle mass development in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 7. dsmz.de [dsmz.de]
- 8. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-L-arginine in Protein Stability and Unfolding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the conformational stability of therapeutic proteins is a critical challenge in the development of biopharmaceuticals. Protein aggregation and unfolding can lead to a loss of efficacy and potentially elicit an immunogenic response. N-Acetyl-L-arginine (NAA), a derivative of the amino acid L-arginine, has emerged as a highly effective excipient for enhancing protein stability and preventing aggregation. Compared to its parent compound, L-arginine, NAA offers distinct advantages, particularly in minimizing the destabilizing effects on a protein's thermal unfolding transition temperature (Tm) while effectively suppressing the formation of subvisible particles and aggregates.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in studying protein stability and unfolding. Detailed protocols for key analytical techniques are provided, along with quantitative data from studies on relevant therapeutic proteins.
Mechanism of Action
While the precise mechanism is multifaceted, the stabilizing effect of this compound is attributed to its unique chemical structure. The acetylation of the α-amino group in NAA is a key modification that enhances its properties over L-arginine.[1][2] It is proposed that NAA, like arginine, can suppress protein-protein interactions that lead to aggregation.[4][5] However, NAA achieves this with a reduced propensity to lower the thermal stability of the protein.[1][3] The mechanism can be broadly understood through the following interactions:
-
Preferential Exclusion and Solvation: NAA can favorably interact with the protein surface, creating a hydration shell that increases the energy barrier for unfolding and aggregation.
-
Suppression of Intermolecular Interactions: The guanidinium group of NAA can interact with aromatic and charged residues on the protein surface, thereby masking hydrophobic patches and reducing the likelihood of intermolecular association.
-
Reduced Denaturing Effect: Unlike L-arginine, which can sometimes act as a mild denaturant and lower the Tm of proteins, NAA is designed to minimize this effect, thus preserving the native conformation at higher temperatures.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the stability of therapeutic proteins as reported in scientific literature.
Table 1: Effect of this compound on the Thermal Stability of Etanercept
| Additive | Concentration (mM) | Transition Temperature (Tm) (°C) | Aggregation Onset Temperature (Tagg) (°C) | Monomer Content (%) |
| Control (Etanercept) | - | Not Reported | Not Reported | Not Reported |
| L-arginine | 25 | Significantly Reduced | Lower than NAA | Lower than NAA |
| This compound | Not Specified | Retained better than arginine | Higher than arginine | Higher than arginine |
Data compiled from studies demonstrating the superior performance of NAA in maintaining the stability of etanercept compared to L-arginine.[3][6]
Table 2: Effect of this compound on the Stability of Immunoglobulin G (IgG)
| Additive | pH | Agitation Stress | Effect on Tm | Colloidal Stability | Monomer Content |
| L-arginine HCl | Acidic | Yes | Decrease | Lower than NAA | Lower than NAA |
| This compound | Acidic | Yes | Minimized Decrease | Higher than L-arginine HCl | Maintained with almost no change |
This table summarizes the enhanced colloidal and thermal stability of IgG in the presence of NAA, especially under acidic conditions and agitation stress.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effect of this compound on protein stability.
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein in the presence and absence of this compound.
Materials:
-
Purified protein of interest (e.g., IgG, Etanercept)
-
This compound (NAA)
-
Dialysis buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest at a concentration of 1-2 mg/mL in the dialysis buffer.
-
Prepare a stock solution of NAA at a desired concentration (e.g., 1 M) in the dialysis buffer.
-
Prepare the final protein solutions for analysis:
-
Control: Protein solution with no added NAA.
-
Test Sample: Protein solution with the desired final concentration of NAA (e.g., 50 mM, 100 mM).
-
-
Prepare a corresponding buffer blank for each sample, containing the same concentration of NAA as the test sample.
-
Thoroughly degas all solutions before use.
-
-
DSC Instrument Setup:
-
Set the starting temperature to 25°C and the final temperature to 100°C.
-
Set the scan rate to 1°C/min.
-
Equilibrate the DSC cells at the starting temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.
-
Perform a buffer-buffer scan first to establish a baseline.
-
Run the scan for the protein sample.
-
After the scan, cool the cells and clean them according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the protein thermogram.
-
Fit the thermogram to a suitable model (e.g., two-state unfolding model) to determine the Tm, which is the peak of the transition.
-
Compare the Tm of the protein with and without NAA.
-
Protocol 2: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution and detect the presence of aggregates in a protein solution containing this compound.
Materials:
-
Purified protein of interest
-
This compound (NAA)
-
Assay buffer (e.g., filtered PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation:
-
Prepare protein samples (control and with NAA) as described in the DSC protocol. A typical protein concentration for DLS is 0.5-1.0 mg/mL.
-
Filter all solutions through a 0.22 µm filter to remove dust and extraneous particles.
-
To induce aggregation for comparative studies, samples can be subjected to stress conditions such as elevated temperature (e.g., incubation at 50°C for a specified time) or mechanical agitation.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-5 minutes.
-
Perform the DLS measurement. Typically, this involves acquiring multiple runs and averaging the results.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
The primary output will be the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Compare the size distribution profiles of the protein with and without NAA, and before and after stress conditions. An increase in the average particle size and PDI indicates aggregation.
-
Protocol 3: Quantification of Monomer Content by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a protein sample stabilized with this compound.
Materials:
-
Purified protein of interest
-
This compound (NAA)
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of the protein
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare protein samples (control and with NAA) as described in the previous protocols.
-
Prepare the mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase before use.
-
-
SEC-HPLC Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 280 nm (or 214 nm for proteins with low aromatic content).
-
Inject a defined volume of the protein sample (e.g., 20 µL).
-
-
Data Acquisition and Analysis:
-
Run the chromatogram for a sufficient time to allow all species to elute.
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Compare the monomer content in samples with and without NAA.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing protein stability with this compound and a conceptual representation of its stabilizing mechanism.
Caption: Workflow for evaluating protein stability with this compound.
Caption: Conceptual mechanism of this compound in protein stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving N-Acetyl-L-arginine solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Acetyl-L-arginine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is soluble in water. Its solubility in organic solvents is limited. For instance, it is soluble in Dimethyl Sulfoxide (DMSO) but is known to be insoluble in ethanol. To ensure complete dissolution in aqueous solutions, the use of sonication or gentle heating may be necessary.
Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?
A2: The pH of the aqueous solution is a critical factor influencing the solubility and stability of this compound. It demonstrates higher colloidal stability in acidic conditions. Specifically, at a pH of 4, it has been observed to have the fewest aggregates, remaining in its monomeric form. Therefore, adjusting the pH to a mildly acidic range can be an effective strategy to improve both its solubility and stability.
Q3: Can heating be used to dissolve this compound? Are there any risks of degradation?
A3: Yes, gentle heating can be employed to facilitate the dissolution of this compound in aqueous solutions. However, it is crucial to avoid excessive temperatures to prevent potential degradation of the compound. The stability of this compound at various temperatures should be considered, and it is recommended to use the lowest effective temperature for the shortest duration necessary.
Q4: Is sonication an effective method for dissolving this compound?
A4: Sonication is a highly effective method for dissolving this compound in aqueous solutions, particularly for preparing stock solutions. It aids in breaking down powder agglomerates and enhances the solvent-solute interaction without the need for heating, thereby minimizing the risk of thermal degradation.
Q5: Are there different forms of this compound available, and do they have different solubilities?
A5: Yes, this compound can exist in different forms, such as its anhydrous form and as a dihydrate. Different salt forms, like hydrochloride or acetate salts, may also be available. These different forms can exhibit variations in their physical properties, including solubility. It is advisable to consult the supplier's documentation for the specific solubility characteristics of the form you are using.
Q6: What are compatible buffers for preparing this compound solutions?
A6: Phosphate buffer has been successfully used for preparing solutions of similar compounds and is a suitable choice for this compound, especially when a pH of around 4.5 is desired to enhance stability and solubility. Glycine buffer has also been noted to have synergistic activity with this compound. The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and compatibility with other components in your formulation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving completely in water at room temperature. | Insufficient agitation or time. Exceeding the solubility limit. | 1. Increase agitation by vortexing or stirring. 2. Use a bath sonicator for 10-15 minutes. 3. Gently warm the solution in a water bath (e.g., 37°C) while stirring. 4. Verify that you are not exceeding the solubility limit for the given volume of solvent. |
| The solution becomes cloudy or forms a precipitate after preparation. | pH of the solution is not optimal. The solution is supersaturated. The compound is degrading. | 1. Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-5) using a compatible buffer like phosphate buffer. 2. Prepare a less concentrated solution. 3. Avoid prolonged heating at high temperatures. Prepare fresh solutions before use. |
| I need to prepare a high-concentration stock solution. | The aqueous solubility of this compound may be limiting. | 1. Consider using a co-solvent system. For example, a stock solution can be prepared in DMSO. For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 have been used. 2. Prepare the stock solution in an appropriate buffer at an optimal pH. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C unless otherwise specified) | Notes |
| Water | 50 mg/mL[1] | Sonication or gentle heating may be required for complete dissolution. |
| Phosphate Buffered Saline (PBS) | 130 mg/mL | Ultrasonication is recommended to achieve a clear solution.[2] |
| Dimethyl Sulfoxide (DMSO) | 11 - 14.29 mg/mL[2][3] | Sonication is recommended. |
| Ethanol | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.43 mg/mL[2] | A common formulation for in vivo studies. |
Note: The solubility values can be influenced by factors such as the specific form of the compound (e.g., anhydrous vs. dihydrate), purity, and the exact conditions of the experiment.
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of purified water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 4.5) to the powder.
-
Initial Dissolution: Vortex or stir the mixture vigorously for 5-10 minutes at room temperature.
-
Assisted Dissolution (if necessary):
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes, or until the solute is completely dissolved.
-
Heating: If a sonicator is not available, place the vial in a water bath set to a temperature between 37-50°C. Stir or swirl intermittently until the solid is fully dissolved. Avoid prolonged heating.
-
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution to the desired value using dilute acid or base while monitoring with a calibrated pH meter.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Storage: Store the solution at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage) in a tightly sealed container.
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifuge the withdrawn sample at high speed to pellet any remaining suspended solids.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 3: HPLC Method for Quantification of this compound
This protocol is adapted from a method for L-Arginine and can be optimized for this compound.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and methanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental sample to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 4. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
N-Acetyl-L-arginine stability testing in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of N-Acetyl-L-arginine in various buffer conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffer solutions?
The most probable degradation pathway for this compound is the hydrolysis of the N-acetyl group, which results in the formation of L-arginine and acetic acid. This reaction is typically catalyzed by acidic or basic conditions. Further degradation of the resulting L-arginine into ornithine can also occur, particularly under harsh acidic or alkaline conditions and elevated temperatures.[1]
Q2: How does pH affect the stability of this compound?
While specific kinetic data for this compound is not extensively published, amide bonds, such as the one in this compound, are generally susceptible to hydrolysis at both low and high pH. Stability is often greatest near a neutral pH. It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your specific formulation and storage conditions.
Q3: Can the type of buffer used influence the stability of this compound?
Yes, buffer components can influence stability. For instance, some buffer ions can act as catalysts for hydrolysis or other degradation reactions. It is recommended to assess the stability of this compound in several common buffers (e.g., phosphate, citrate, acetate, Tris) to identify the most suitable system for your application.
Q4: What are the recommended storage conditions for this compound solutions?
For general use, it is advisable to store this compound solutions in a buffered state (ideally near neutral pH) and in sealed containers to minimize exposure to atmospheric carbon dioxide, which can alter the pH of unbuffered solutions.[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended. However, freeze-thaw stability should be evaluated.[3]
Q5: What analytical method is suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[4] This method should be able to separate the intact this compound from its potential degradation products, such as L-arginine.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency / Lower than Expected Concentration | Chemical degradation (e.g., hydrolysis) of this compound. | 1. Verify the pH of your buffer solution. Significant deviation from the optimal pH can accelerate degradation. 2. Analyze the sample for the presence of L-arginine, the primary hydrolysis product. 3. Review storage conditions (temperature and duration). Consider performing a forced degradation study to understand stability limits (see Experimental Protocols).[3] |
| Unexpected Peaks in Chromatogram | Formation of degradation products or impurities. | 1. Characterize the unexpected peaks. Compare their retention times to a known standard of L-arginine. 2. Perform a forced degradation study (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their identity.[8] 3. Check the purity of the starting material. |
| Poor Reproducibility Between Experiments | Inconsistent sample preparation or storage; degradation during the experiment. | 1. Prepare fresh solutions for each experiment. If using stock solutions, validate their stability over the intended period of use. 2. Ensure precise and consistent control of buffer pH and temperature. 3. Use a validated, stability-indicating analytical method. |
| pH Shift in Solution Over Time | Absorption of atmospheric CO2 (especially in alkaline solutions) or degradation reactions that produce acidic/basic products. | 1. Use tightly sealed containers for storage.[2] 2. Ensure the buffer has sufficient capacity to maintain the desired pH. 3. Measure the pH of the solution at the beginning and end of the experiment. |
Visualizing Workflows and Degradation Pathways
To assist in experimental design and interpretation, the following diagrams illustrate a typical stability testing workflow and the hypothesized degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothesized degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[8]
1. Objective: To understand the degradation profile of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Type I (Ultrapure) Water
-
HPLC system with UV detector, column (e.g., C18), and appropriate mobile phase.
3. Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Type I Water.
-
Acid Hydrolysis: Mix equal volumes of the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the aqueous drug solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the aqueous drug solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Control Sample: Store the aqueous drug solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2), looking for the decrease in the parent peak and the appearance of new peaks.
Table 1: Example Data Summary for Forced Degradation Study
| Condition | Time (hours) | % Assay of this compound | Major Degradant Peak (RT) | % Area of Major Degradant |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | 85.2 | 3.5 min (L-arginine) | 12.1 |
| 0.1 M NaOH, 60°C | 24 | 79.8 | 3.5 min (L-arginine) | 18.5 |
| 3% H₂O₂, RT | 24 | 98.5 | - | < 1.0 |
| 80°C Heat | 48 | 95.1 | 3.5 min (L-arginine) | 3.2 |
| Photolytic | 24 | 99.2 | - | < 1.0 |
| Control (4°C) | 48 | 99.8 | - | < 0.5 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Stability Testing in Different Buffers
1. Objective: To evaluate the stability of this compound over time at different pH values and temperatures.
2. Materials:
-
This compound
-
Buffer salts (e.g., Sodium Phosphate, Sodium Citrate, Tris)
-
Acids/bases for pH adjustment (e.g., Phosphoric Acid, NaOH)
-
Temperature-controlled stability chambers/incubators.
-
Validated stability-indicating HPLC-UV method.
3. Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH levels (e.g., 4.0, 7.0, 9.0).
-
Sample Preparation: Prepare solutions of this compound at the target concentration (e.g., 1 mg/mL) in each buffer.
-
Storage: Aliquot the solutions into sealed vials and place them in stability chambers set to different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 3 months).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be able to quantify this compound and its primary degradant, L-arginine. An example method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mM, pH 4.5) and Methanol (90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Evaluation: For each condition, calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Table 2: Example Experimental Design for Buffer Stability Study
| Buffer System | pH | Storage Temperature | Time Points |
|---|---|---|---|
| Citrate Buffer (50 mM) | 4.0 | 4°C, 25°C, 40°C | 0, 1, 2, 4, 12 weeks |
| Phosphate Buffer (50 mM) | 7.0 | 4°C, 25°C, 40°C | 0, 1, 2, 4, 12 weeks |
| Tris Buffer (50 mM) | 9.0 | 4°C, 25°C, 40°C | 0, 1, 2, 4, 12 weeks |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting N-Acetyl-L-arginine Degradation
Welcome to the technical support center for N-Acetyl-L-arginine (NALA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound (NALA) in experimental settings can be attributed to several factors, including:
-
pH: NALA is generally more stable in acidic conditions. Exposure to neutral or alkaline pH can accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Buffer Composition: Certain buffer components can interact with NALA and affect its stability.
-
Enzymatic Activity: If using biological samples, endogenous enzymes may be present that can degrade NALA.
-
Improper Storage: Incorrect storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the guanidinium group, which is also a known degradation route for L-arginine. This reaction can lead to the formation of N-acetyl-citrulline and ammonia. Additionally, under certain conditions, the acetyl group may be hydrolyzed, yielding L-arginine and acetic acid.
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying NALA and its degradation products. A Reverse-Phase HPLC (RP-HPLC) method can be developed and validated for this purpose. Key parameters to consider for method development include the column, mobile phase composition, flow rate, and detector wavelength. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the definitive identification of degradation products.
Q4: Are there specific enzymes I should be concerned about when working with biological samples?
A4: While specific enzymes that act on NALA are not extensively documented, enzymes that metabolize L-arginine are potential candidates for causing degradation. These include arginase, which hydrolyzes arginine to ornithine and urea, and arginine deiminase, which converts arginine to citrulline and ammonia. If your experimental system contains these or similar enzymes, enzymatic degradation of NALA is a possibility.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my experiment.
Symptoms:
-
Inconsistent experimental results.
-
Lower than expected concentration of NALA in analytical measurements.
-
Appearance of unexpected peaks in HPLC chromatograms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NALA degradation.
Issue 2: How to properly prepare and handle this compound solutions to ensure stability.
Guidelines:
-
Storage of Solid Compound: Store solid this compound at -20°C for long-term stability.
-
Stock Solution Preparation:
-
Use a sterile, high-purity solvent (e.g., Milli-Q water, DMSO).
-
Prepare concentrated stock solutions to minimize the volume added to your experimental setup.
-
Filter-sterilize the stock solution using a 0.22 µm filter if sterility is required.
-
-
Storage of Stock Solutions:
-
Aliquot stock solutions into
-
Technical Support Center: Optimizing N-Acetyl-L-arginine in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Acetyl-L-arginine (NALA) in cell viability assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and signaling pathway diagrams to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for cell viability assays?
There is no single optimal starting concentration of this compound for all cell viability assays, as the ideal concentration is highly dependent on the cell type, experimental objectives, and the specific assay being performed. However, based on studies of related compounds like L-arginine and N-acetylcysteine (NAC), a concentration range of 100 µM to 1 mM is a reasonable starting point for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does this compound affect cell viability?
The effect of this compound on cell viability can be multifaceted. As a derivative of the amino acid L-arginine, it can influence several cellular processes:
-
Cell Proliferation: L-arginine, the parent compound, has been shown to increase cell proliferation in various cell types. This compound may have similar effects by serving as a precursor or by directly influencing proliferative signaling pathways.
-
Apoptosis: L-arginine can modulate apoptosis, and this compound may also play a role in regulating programmed cell death. Its impact can be cell-type specific, either promoting or inhibiting apoptosis depending on the cellular context.
-
Mitochondrial Function: Arginine metabolism is linked to mitochondrial function. This compound may impact mitochondrial respiration and energy production, which are critical for cell viability.
Q3: Can this compound be toxic to cells?
Yes, at high concentrations, this compound can be cytotoxic. Studies on the related compound N-acetylcysteine (NAC) have shown that while lower concentrations (e.g., 1 mM) can be protective, higher concentrations (5 mM to 25 mM) can be detrimental to cell viability. Therefore, it is essential to establish a dose-response curve to identify a concentration that is effective for your experimental goals without inducing toxicity.
Q4: Which cell viability assay is most suitable for use with this compound?
Standard colorimetric assays such as MTT, MTS, and WST-1 are generally compatible with this compound. However, it is always recommended to perform a control experiment to ensure that this compound itself does not interfere with the assay reagents or the detection method. For example, you can incubate this compound with the assay reagent in cell-free medium to check for any direct chemical reactions that might affect the absorbance reading.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times with this compound.3. Degradation of this compound stock solution. | 1. Ensure precise and consistent cell counting and seeding in all wells.2. Strictly adhere to the planned incubation times for all experiments.3. Prepare fresh this compound stock solutions regularly and store them appropriately (typically at -20°C). |
| High background in cell viability assay | 1. This compound interfering with the assay reagent.2. Contamination of cell culture. | 1. Run a control with cell-free media containing this compound and the assay reagent to check for interference.2. Regularly check for microbial contamination and practice good aseptic technique. |
| No observable effect of this compound | 1. The concentration used is too low.2. The cell line is not responsive to this compound.3. Insufficient incubation time. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Test the effect on a different cell line known to be responsive to arginine metabolism modulation.3. Increase the incubation time to allow for a cellular response. |
| Decreased cell viability at expected non-toxic concentrations | 1. The specific cell line is highly sensitive to this compound.2. The solvent used to dissolve this compound is toxic. | 1. Perform a more detailed dose-response curve starting from very low concentrations.2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below its toxic threshold (typically <0.1%). |
Data Presentation
Table 1: Effect of L-arginine and N-acetylcysteine on Cell Viability (Illustrative Data)
This table summarizes illustrative quantitative data on the effects of L-arginine and N-acetylcysteine (NAC) on different cell lines, providing a reference for designing experiments with this compound.
| Compound | Cell Line | Concentration | Incubation Time | Assay | Effect on Viability (%) | Reference |
| L-arginine | Human Endometrial (RL95-2) | 200 µM | 48h | Proliferation Assay | ↑ 25% | [1] |
| L-arginine | Human Endometrial (RL95-2) | 800 µM | 48h | Proliferation Assay | ↑ 40% | [1] |
| N-acetylcysteine | Bovine Secondary Follicles | 1 mM | 18 days | Calcein-AM | ↑ Viability | |
| N-acetylcysteine | Bovine Secondary Follicles | 5 mM | 18 days | Ethidium Homodimer-1 | ↓ Viability | |
| N-acetylcysteine | Bovine Secondary Follicles | 25 mM | 18 days | Ethidium Homodimer-1 | ↓ Viability |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the effect of a range of this compound concentrations on the viability of a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (NALA)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of NALA in complete culture medium. A suggested range is 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 5 mM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NALA.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µM NALA).
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound and L-arginine signaling pathways.
Experimental Workflow
Caption: Workflow for cell viability assay with this compound.
References
N-Acetyl-L-arginine purity assessment and quality control measures
Welcome to the technical support center for N-Acetyl-L-arginine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, quality control measures, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound for research and pharmaceutical applications typically has a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2] For instance, some suppliers provide this compound dihydrate with a specified purity of 98% by HPLC.[1]
Q2: What are the common impurities that might be present in a sample of this compound?
A2: Potential impurities in this compound can originate from the synthetic process or degradation. These may include:
-
L-arginine: The starting material for the synthesis of this compound. Incomplete acetylation can result in residual L-arginine.
-
Acetic Acid: A byproduct of the hydrolysis of the acetyl group.
-
Di-acetylated arginine: Over-acetylation can lead to the formation of di-acetylated species.
-
Other related amino acids: Byproducts from the synthesis of the L-arginine starting material could be carried over.
-
Degradation products: this compound may degrade over time, especially under suboptimal storage conditions.[3]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its stability, this compound should be stored in a well-closed container at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q4: What analytical techniques are most suitable for assessing the purity of this compound?
A4: The most common and reliable analytical techniques for purity assessment of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC) with UV detection is widely used for quantitative analysis and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are excellent for structural confirmation and can be used for quantitative purposes (qNMR).
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying impurities and degradation products by providing molecular weight information.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column: this compound is a polar and basic compound, which can interact with active sites on the silica-based column packing. | - Lower the pH of the mobile phase: Use a mobile phase with a pH around 2.5-3.0 to ensure the complete protonation of silanol groups and the analyte. - Add an ion-pairing agent: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) into the mobile phase to mask the silanols and improve peak shape. - Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds. |
| Poor Retention on a C18 Column | High polarity of this compound: The compound is highly water-soluble and may elute very early on a standard C18 column with a highly aqueous mobile phase. | - Use a more polar reversed-phase column: Consider using a polar-embedded or a C18 column with a higher carbon load to enhance retention. - Decrease the organic content of the mobile phase: Start with a low percentage of organic solvent (e.g., 5% acetonitrile or methanol) and use a shallow gradient. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode well-suited for the retention of highly polar compounds. |
| Irreproducible Retention Times | Inadequate column equilibration: Insufficient equilibration time between injections can lead to shifts in retention, especially in gradient elution. | - Ensure sufficient equilibration time: Allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes before each injection. - Check for pump issues: Verify that the HPLC pump is delivering a consistent and accurate flow rate. Check for leaks in the system. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase: Filter all mobile phases through a 0.22 µm filter. - Implement a needle wash step: Use a strong solvent in the autosampler's needle wash to minimize carryover. - Run a blank gradient: Inject a blank (mobile phase) to identify if the ghost peaks originate from the system or the sample. |
Quality Control Measures
A comprehensive quality control program for this compound should include the following tests and specifications:
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the structure of this compound |
| Purity (Assay) | HPLC-UV | ≥ 98.0% |
| Individual Impurities | HPLC-UV | L-arginine: ≤ 0.5% Any other single unknown impurity: ≤ 0.2% |
| Total Impurities | HPLC-UV | ≤ 2.0% |
| Water Content | Karl Fischer Titration | Report value (for dihydrate, expect ~12.5%) |
| Residual Solvents | Headspace GC-MS | Meets USP <467> or ICH Q3C limits |
| Heavy Metals | ICP-MS or Colorimetric Method | ≤ 10 ppm |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method validation and optimization may be required for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
0.22 µm membrane filters
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 5% B
-
17-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in water to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Identify and quantify any impurities by their relative retention times and peak areas.
Visualizations
Experimental Workflow for this compound Purity Assessment
Caption: Workflow for this compound Purity Assessment.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
Overcoming challenges in N-Acetyl-L-arginine delivery for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming challenges in the in vivo delivery of N-Acetyl-L-arginine (NAA). It includes frequently asked questions and troubleshooting guides to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
Q1: What is this compound (NAA)? this compound (NAA), also known as Ac-Arg-OH, is an N-acetylated derivative of the semi-essential amino acid L-arginine.[1][2] It is studied for various applications, including its role as a protein aggregation suppressor in biopharmaceutical formulations and its potential involvement in physiological and pathological processes like hyperargininemia.[1][3][4]
-
Q2: What are the key physicochemical properties of NAA? NAA is a solid compound with a strong basic nature.[1][2] Its properties are summarized in the table below.
Property Value Source Molecular Formula C₈H₁₆N₄O₃ [2] Molecular Weight 216.24 g/mol [1][2] Appearance Solid [2] Nature Strong basic (based on pKa) [1] -
Q3: How should I store this compound powder and solutions? For long-term storage, NAA powder should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][4]
2. Formulation and Solubility
-
Q4: How can I dissolve NAA for in vivo administration? NAA has specific solubility characteristics. Sonication is often recommended to aid dissolution.[1] Common solvent systems are detailed in the table below. For in vivo use, creating a stock solution in DMSO and then diluting it into a more complex vehicle is a standard approach.
Solvent/Vehicle Concentration Notes DMSO 11 mg/mL (50.87 mM) Sonication recommended. Suitable for stock solutions.[1] Water 50 mg/mL (dihydrate form) [5] 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 1 mg/mL (4.62 mM) Sonication recommended. A common vehicle for in vivo administration of poorly soluble compounds.[1] -
Q5: My NAA solution is cloudy or has precipitated. What should I do? Cloudiness or precipitation can result from exceeding the solubility limit, incorrect solvent composition, or low temperature. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
3. In Vivo Administration
-
Q6: What are the common routes of administration for NAA in animal studies? The choice of administration route depends on the experimental goals, desired pharmacokinetic profile, and animal model. Common parenteral (non-gastrointestinal) routes are suitable.[6][7] One study in mice utilized subcutaneous (s.c.) injection for NAA formulated with an IVIG solution.[4]
Route Description Considerations Intravenous (IV) Injection directly into a vein for rapid and complete bioavailability. Can be a bolus or infusion.[6][7] Requires sterile, filtered solutions. Risk of irritation. Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.[6][7] Slower absorption compared to IV. Good for sustained release.[6] Intraperitoneal (IP) Injection into the peritoneal cavity. Common in rodents.[7] Rapid absorption, but less precise than IV. Risk of injection into organs.[7] -
Q7: Is there information on the pharmacokinetics and bioavailability of NAA? Specific pharmacokinetic data for NAA is limited in publicly available literature. However, studies on its parent compound, L-arginine, show rapid catabolism and a return to baseline circulating levels within 4-5 hours after administration.[8] The oral bioavailability of L-arginine is approximately 20%, with elimination appearing biphasic after IV administration.[9] Researchers should assume NAA may have a distinct but likely rapid clearance profile and plan experimental timepoints accordingly.
4. Analytical Methods
-
Q8: How can I measure the concentration of NAA in biological samples like plasma or tissue? While specific protocols for NAA are not widely published, methods used for L-arginine can be adapted. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a sensitive and common method for analyzing amino acids in biological fluids.[10] Other methods include ELISA kits, which are available for L-arginine and could potentially be adapted or custom-developed for NAA.[11] Mass spectrometry-based methods would offer the highest specificity and sensitivity.
Troubleshooting Guide
This section addresses common problems encountered during in vivo experiments with this compound.
Problem 1: Formulation and Solubility Issues
-
Symptom: The NAA powder does not fully dissolve, or the solution precipitates after preparation or upon cooling.
-
Potential Causes:
-
Solubility limit exceeded for the chosen solvent.
-
The solution has cooled, reducing solubility.
-
Incorrect pH of the final formulation.
-
-
Solutions:
-
Verify Concentration: Double-check calculations to ensure you are not exceeding the known solubility limits (see table above).
-
Apply Energy: Use a sonicator or gently warm the solution to aid dissolution. Be cautious with heating to avoid degradation.[1]
-
Use a Co-Solvent System: Prepare a concentrated stock in DMSO and then dilute it into the final aqueous vehicle (e.g., saline with PEG300 and Tween 80) as described in the formulation table.[1]
-
pH Adjustment: Check the pH of your final formulation. Adjusting it towards a more neutral pH may improve stability, but must be done carefully to avoid precipitation and ensure physiological compatibility.
-
Filter Sterilization: After complete dissolution, pass the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility before injection.[6]
-
Diagram: Troubleshooting Workflow for Formulation Issues
Caption: A logical workflow for resolving NAA solubility problems.
Problem 2: Lack of Efficacy or Unexpected Biological Results
-
Symptom: The in vivo experiment does not produce the expected biological effect, or the results are highly variable.
-
Potential Causes:
-
Degradation: NAA may be unstable in the formulation or rapidly metabolized in vivo.
-
Insufficient Dose: The administered dose may be too low to elicit a response due to rapid clearance or low bioavailability.
-
Incorrect Administration Route: The chosen route may not deliver NAA to the target tissue effectively.
-
-
Solutions:
-
Confirm Compound Identity: Ensure the purity and identity of your NAA stock.
-
Perform a Dose-Response Study: Test a range of doses to identify the optimal concentration for your experimental model.
-
Assess Bioavailability: If possible, perform a pilot pharmacokinetic study. Measure NAA levels in plasma at several time points after administration to understand its absorption and clearance rate.
-
Consider Alternative Routes: If using a route with slow absorption (like SC), consider a more direct route (like IV or IP) to achieve higher peak concentrations.
-
Formulation Stability: Prepare formulations fresh before each experiment to minimize the risk of degradation.
-
Diagram: General Workflow for an In Vivo NAA Study
Caption: A typical workflow for conducting an in vivo study with NAA.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and In Vivo Formulation
This protocol describes the preparation of a vehicle suitable for delivering NAA in vivo, based on a common formulation for compounds with limited aqueous solubility.[1]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes, syringes, and 0.22 µm syringe filters
Procedure:
-
Prepare Stock Solution: Weigh the required amount of NAA powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use a sonicator to ensure it is fully dissolved.
-
Prepare Vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL Saline. Vortex thoroughly.
-
Prepare Final Dosing Solution: Add the appropriate volume of the NAA stock solution from Step 1 to the vehicle from Step 2 to achieve the desired final concentration (e.g., 1 mg/mL). Note: The DMSO from the stock solution should be accounted for in the final 10% total DMSO volume.
-
Final Mixing: Vortex the final dosing solution thoroughly. If needed, sonicate briefly to ensure homogeneity. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or into the final dosing syringes.
-
Administration: Administer to animals immediately or store appropriately for a short duration as determined by stability tests. Always consult your institution's IACUC guidelines for proper administration volumes and techniques.[6][7]
Protocol 2: General Method for Quantification of Arginine Derivatives in Plasma by HPLC
This protocol outlines a general approach for measuring NAA in plasma, adapted from methods for L-arginine analysis.[10] This method requires validation for this compound specifically.
Materials:
-
Plasma samples
-
Acetonitrile (ACN) for deproteinization
-
Derivatization agent (e.g., Phenylisothiocyanate - PITC)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
NAA standard for calibration curve
Procedure:
-
Sample Preparation (Deproteinization): To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization: Transfer the supernatant to a new tube. Add the derivatization agent (e.g., PITC) according to the manufacturer's instructions. This step adds a chromophore or fluorophore to the amino acid, allowing for sensitive detection. The reaction is typically performed at room temperature for a set time (e.g., 20 minutes).
-
Drying: After derivatization, dry the sample completely under a vacuum.
-
Reconstitution: Reconstitute the dried sample in a small, known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the derivatized amino acids on a C18 column using a gradient elution program (e.g., a gradient of acetonitrile in an aqueous buffer like sodium acetate).
-
Detect the derivatized NAA using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.
-
-
Quantification: Prepare a standard curve by running known concentrations of derivatized NAA standard through the same process. Quantify the NAA in the plasma samples by comparing their peak areas to the standard curve.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. This compound | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Pharmacokinetics and safety of arginine supplementation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of L-Arginine in various samples made simple! - Immusmol [immusmol.com]
N-Acetyl-L-arginine storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of N-Acetyl-L-arginine to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound in its solid form, it is crucial to store it under controlled conditions. Key factors to consider are temperature, humidity, and light exposure. For optimal stability, store the powder in a tightly sealed container in a cool, dry, and dark place. The use of a desiccant is recommended to minimize moisture exposure.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Aqueous solutions are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare solutions fresh. If storage is necessary, sterile filter the solution and store in aliquots in tightly sealed vials at low temperatures. To prevent repeated freeze-thaw cycles, which can accelerate degradation, use a fresh aliquot for each experiment.[1]
Q3: What are the primary degradation pathways for this compound?
A3: this compound is primarily susceptible to hydrolysis of the acetyl group, yielding L-arginine and acetic acid. Another potential degradation route is the hydrolysis of the guanidinium group in the arginine side chain, which can lead to the formation of N-acetyl-L-ornithine and urea. Oxidative degradation can also occur, particularly if the compound is exposed to air and light for extended periods.
Q4: Is this compound sensitive to light?
A4: Yes, similar to many amino acid derivatives, this compound can be sensitive to light. Photodegradation can lead to the formation of various impurities. Therefore, it is recommended to store both the solid powder and solutions in amber-colored vials or otherwise protected from light.
Q5: What impact does pH have on the stability of this compound in aqueous solutions?
A5: The pH of the solution significantly influences the stability of this compound. Studies have shown that it maintains good stability at both pH 4 and 7.[1] However, strongly acidic or alkaline conditions can accelerate the hydrolysis of the N-acetyl group. For optimal stability in solution, it is recommended to maintain the pH within a neutral to slightly acidic range.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both powder and solution forms to minimize degradation.
| Form | Storage Temperature | Duration | Container | Additional Recommendations |
| Powder | -20°C | Up to 3 years | Tightly sealed, opaque or amber container | Store in a desiccator to protect from humidity. |
| 4°C | Up to 2 years | Tightly sealed, opaque or amber container | Store in a desiccator to protect from humidity. | |
| Solution | -80°C | Up to 2 years | Tightly sealed, sterile vials | Aliquot to avoid freeze-thaw cycles; use sterile solvent. |
| -20°C | Up to 1 year | Tightly sealed, sterile vials | Aliquot to avoid freeze-thaw cycles; use sterile solvent.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: this compound powder appears clumpy or discolored.
-
Possible Cause: Exposure to moisture and/or light. This compound is hygroscopic and can absorb water from the atmosphere, leading to clumping. Discoloration may indicate degradation due to light exposure or other contaminants.
-
Solution:
-
Discard the product if significant discoloration is observed, as its purity may be compromised.
-
If clumping is minor, gently break up the clumps with a clean, dry spatula before weighing.
-
Ensure the container is always tightly sealed after use and stored in a desiccator.
-
For future prevention, handle the powder in a low-humidity environment, such as a glove box, if available.
-
Issue 2: Precipitation is observed in a prepared this compound solution.
-
Possible Cause:
-
Low Temperature: The solubility of this compound decreases at lower temperatures, which can cause it to precipitate out of solution, especially at high concentrations.
-
pH Shift: A change in the pH of the buffer can affect the solubility of this compound.
-
Interaction with Buffer Components: Certain buffer salts may interact with this compound, leading to the formation of a less soluble salt.
-
-
Solution:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
Verify the pH of the solution and adjust if necessary.
-
Consider preparing a more dilute solution if precipitation persists.
-
If using a new buffer system, perform a small-scale solubility test before preparing a large volume.
-
For refolding buffers containing high concentrations of L-Arginine (a related compound), precipitation at temperatures below 16°C has been observed, suggesting a similar issue could occur with this compound.[2]
-
Issue 3: Inconsistent experimental results using the same batch of this compound.
-
Possible Cause: Degradation of the stock solution over time. Repeated freeze-thaw cycles or prolonged storage at refrigerated temperatures can lead to the hydrolysis of this compound.
-
Solution:
-
Prepare fresh stock solutions for critical experiments.
-
If storing solutions, aliquot into single-use volumes to avoid freeze-thaw cycles.[1]
-
Periodically check the purity of your stock solution using an analytical technique like HPLC.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Control Samples: Store the stock solution and solid powder under the recommended storage conditions (-20°C, protected from light and moisture).
-
Analysis: Analyze all stressed samples and control samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the separation of this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase A to an appropriate concentration (e.g., 100 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: Analyze the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against concentration.
-
Accuracy and Precision: Determine by replicate injections of a known concentration of the standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: Accurate N-Acetyl-L-arginine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-Acetyl-L-arginine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation depends on the matrix. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient. For biological samples like plasma or tissue homogenates, protein precipitation is a necessary first step to remove interferences. This can be achieved using organic solvents like acetonitrile or acids such as trichloroacetic acid. It is crucial to keep the sample cool to minimize potential degradation of the analyte.
Q3: What are the critical stability considerations for this compound in samples?
A3: this compound, like other N-acetylated amino acids, can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is recommended to store samples at -80°C for long-term storage and to process them on ice. Avoid repeated freeze-thaw cycles. When preparing samples, use buffers close to neutral pH if possible.
Q4: What could be the metabolic fate of this compound in a biological system?
A4: While specific pathways for this compound are not extensively documented, it can be hypothesized based on L-arginine metabolism. The N-acetyl group may be removed by an acylase, releasing L-arginine and acetate. L-arginine can then enter its known metabolic pathways, including the urea cycle and the nitric oxide synthase (NOS) pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic guanidinium group of this compound can interact with acidic silanol groups on the silica-based column packing. | - Lower the mobile phase pH to protonate the silanol groups and reduce interaction.- Use a column with end-capping to shield the silanol groups.- Add a competing base to the mobile phase to saturate the active sites. |
| Column Contamination: Buildup of sample matrix components on the column frit or packing material. | - Implement a column washing step with a strong solvent after each analytical run.- Use a guard column to protect the analytical column.- Ensure adequate sample cleanup before injection. | |
| Poor Peak Resolution | Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating this compound from other components. | - Adjust the organic modifier concentration in the mobile phase.- Change the pH of the aqueous component to alter the ionization state of the analyte and co-eluting compounds. |
| Column Degradation: Loss of stationary phase or creation of voids in the column bed. | - Replace the column with a new one of the same type.- Check for high backpressure, which can indicate a blocked frit or column void. | |
| Retention Time Shift | Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios can lead to shifts in retention time. | - Prepare the mobile phase fresh daily and ensure accurate measurements of all components.- Use a buffer to maintain a stable pH. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature throughout the analysis. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. | - Improve sample cleanup to remove interfering substances.- Optimize chromatographic separation to resolve the analyte from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inappropriate Source Parameters: The electrospray ionization (ESI) source settings may not be optimal for the analyte. | - Optimize source parameters such as capillary voltage, gas flow, and temperature for this compound. | |
| Inconsistent Quantification | Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ionization efficiency. | - Employ matrix-matched calibration standards.- Utilize a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Analyte Degradation in the Source: The N-acetyl group might be labile under certain ESI conditions. | - Use milder source conditions (e.g., lower temperature) to minimize in-source fragmentation. | |
| High Background Noise | Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the LC-MS system can cause high background noise. | - Use high-purity, LC-MS grade solvents and additives.- Regularly clean the mass spectrometer source and ion optics. |
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol is adapted from a validated method for the simultaneous estimation of N-acetylcysteine and L-Arginine and is suitable for pharmaceutical formulations.
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., Waters Xterra Rp8, 150 x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (pH 4.5) by dissolving an appropriate amount of potassium phosphate monobasic in water and adjusting the pH with phosphoric acid. The mobile phase consists of a 90:10 (v/v) mixture of the phosphate buffer and methanol. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation: For liquid formulations, dilute the sample with the mobile phase to a concentration within the calibration range. For solid formulations, accurately weigh the powdered sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for this compound in biological matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or HILIC column suitable for polar compounds
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Develop a suitable gradient to retain and elute the polar this compound. A shallow gradient with a high initial aqueous phase is recommended for reversed-phase chromatography.
-
Flow Rate: To be optimized based on the column dimensions.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Determine the precursor ion (M+H)+ and optimize the collision energy to identify a stable and intense product ion.
-
Internal Standard: Determine the corresponding MRM transition for the stable isotope-labeled standard.
-
-
-
Quantification: Create a calibration curve using matrix-matched standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 4.5) : Methanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Retention Time | ~3-4 min (to be determined empirically) |
Table 2: Example LC-MS/MS MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.1 | 159.1 | 15 |
| ¹³C₆,¹⁵N₄-N-Acetyl-L-arginine (IS) | 227.1 | 169.1 | 15 |
Note: These are hypothetical values and must be optimized experimentally.
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Technical Support Center: Optimizing Protein Stability with N-Acetyl-L-arginine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Acetyl-L-arginine (NALA) to enhance the stability of protein solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and address challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NALA) and how does it differ from L-arginine?
A1: this compound is a derivative of the amino acid L-arginine. The key difference is the acetylation of the α-amino group in NALA. This modification is significant as the amide group in the α-carbon chain of L-arginine is thought to contribute to the decrease in the thermal unfolding transition temperature (Tm) of proteins.[1][2] By modifying this group, NALA acts as an enhanced protein aggregation suppressor while minimizing the reduction in Tm, a common drawback of using L-arginine hydrochloride.[1][2]
Q2: What is the primary advantage of using NALA over L-arginine in protein formulations?
A2: The primary advantage of NALA is its superior ability to suppress protein aggregation, particularly under stress conditions like agitation and elevated temperatures, with a minimal decrease in the protein's conformational stability (Tm).[2][3][4] Studies have shown that NALA is more effective than arginine monohydrochloride in maintaining monomer content and reducing the formation of subvisible particles.[3]
Q3: How does pH influence the effectiveness of NALA?
A3: The effectiveness of NALA as a protein aggregation suppressor is pH-dependent. It has demonstrated particularly high colloidal stability in acidic pH environments.[1][2][4] For instance, at pH 4, NALA has been shown to result in a higher monomeric content and fewer aggregates compared to neutral pH.[1][2]
Q4: Can NALA be used in combination with other excipients?
A4: Yes, NALA can exhibit synergistic effects with other common excipients. For example, it has shown a cooperative effect with glycine buffer, which is commercially used for intravenous immunoglobulin (IVIG) formulations, to maintain monomer content and suppress particle formation.[1][2]
Q5: What is the proposed mechanism of action for NALA in preventing protein aggregation?
A5: While the precise mechanism is still under investigation, it is believed that NALA, similar to arginine, can suppress protein-protein interactions. Arginine is thought to interact with the protein surface, masking hydrophobic patches that can lead to aggregation.[5] The acetylation in NALA appears to enhance this effect, particularly by mitigating the destabilizing effect on the protein's native structure that is sometimes observed with arginine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased protein aggregation after adding NALA and adjusting pH. | Incorrect final pH. The effectiveness of NALA is pH-dependent, with enhanced performance typically observed in the acidic range. | Verify the final pH of the solution. Perform a pH titration study to identify the optimal pH for your specific protein and NALA concentration. Start with a pH range of 4.0 to 6.5. |
| Suboptimal NALA concentration. | Titrate the concentration of NALA (e.g., 50 mM, 100 mM, 150 mM) to find the most effective concentration for your protein. | |
| Incompatibility with buffer components. | Ensure compatibility of NALA with your chosen buffer system. Consider using a simple buffer system like acetate or histidine for initial screening. | |
| Significant decrease in protein thermal stability (Tm) observed by DSC. | This is less common with NALA compared to L-arginine, but could still occur with sensitive proteins. | Re-evaluate the NALA concentration; a lower concentration may be sufficient to prevent aggregation without impacting Tm. Confirm that the observed decrease is statistically significant compared to the control without NALA. |
| pH effect on the protein itself. | Measure the Tm of your protein at the target pH without NALA to understand the intrinsic pH-dependent stability of your protein. | |
| Precipitation observed during pH adjustment. | The protein's isoelectric point (pI) is near the target pH, leading to minimal solubility. | Adjust the final pH to be at least 1 pH unit away from the protein's pI. If the target pH is close to the pI, a higher concentration of NALA or the addition of other solubilizing excipients may be necessary. |
| High protein concentration. | If working with high protein concentrations, perform pH adjustments slowly and with constant, gentle mixing to avoid localized precipitation. | |
| Inconsistent results in aggregation analysis (SEC-HPLC). | Non-specific interactions between the protein and the SEC column matrix. | Optimize the mobile phase of your SEC method. The inclusion of a moderate salt concentration (e.g., 150 mM NaCl) can help minimize secondary interactions.[6][7] |
| Column overloading. | Ensure that the injected sample volume and protein mass are within the recommended limits for your SEC column to avoid peak distortion and poor resolution.[8] |
Quantitative Data on this compound Effectiveness
The following tables summarize the comparative effects of this compound (NALA) and L-arginine on key protein stability parameters at different pH values, based on available literature.
Table 1: Effect of NALA vs. Arginine on the Thermal Stability (Tm) of IgG
| Additive (150 mM) | pH | First Unfolding Temperature (Tm1) in °C |
| Control (no additive) | 4.0 | ~65 |
| L-Arginine HCl | 4.0 | Significantly Decreased |
| This compound | 4.0 | Minimally Changed |
| Control (no additive) | 7.0 | ~72 |
| L-Arginine HCl | 7.0 | Decreased |
| This compound | 7.0 | Minimally Changed |
| (Data synthesized from descriptive information in references[1][2]) |
Table 2: Monomeric Content of IgG after Agitation Stress with NALA vs. Arginine
| Additive (150 mM) | pH | Monomeric Content (%) |
| L-Arginine HCl | 4.0 | Lower |
| This compound | 4.0 | Highest |
| L-Arginine HCl | 7.0 | Lower |
| This compound | 7.0 | High |
| (Data synthesized from descriptive information in references[1][2]) |
Experimental Protocols
Protocol 1: Preparation of Protein Solution with this compound and pH Adjustment
-
Protein Preparation: Prepare a stock solution of your protein of interest in a suitable buffer (e.g., 10 mM histidine) at a known concentration.
-
NALA Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 500 mM) in the same buffer as the protein. Ensure the NALA is fully dissolved.
-
Formulation Preparation:
-
In a sterile microcentrifuge tube, add the calculated volume of the protein stock solution.
-
Add the calculated volume of the NALA stock solution to achieve the desired final NALA concentration (e.g., 50, 100, or 150 mM).
-
Add buffer to reach the final desired protein concentration and volume.
-
Gently mix the solution by pipetting up and down or by gentle vortexing.
-
-
pH Adjustment:
-
Measure the initial pH of the protein-NALA solution.
-
Adjust the pH to the desired value (e.g., 4.0, 5.5, 7.0) by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Monitor the pH continuously using a calibrated pH meter.
-
Mix gently after each addition and allow the reading to stabilize before adding more acid or base.
-
-
Final Preparation: Once the target pH is reached and stable, filter the solution through a low-protein-binding 0.22 µm filter to remove any potential aggregates or particulates.
Protocol 2: Analysis of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
-
Instrumentation: Use a UHPLC or HPLC system equipped with a UV detector and a suitable size-exclusion column (e.g., with a pore size of ~300 Å for monoclonal antibodies).[6][7]
-
Mobile Phase Preparation: Prepare a mobile phase appropriate for your protein and column. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[8] Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare your protein samples (with and without NALA at different pH values) at a suitable concentration for UV detection (e.g., 1 mg/mL).
-
Injection and Separation: Inject a fixed volume of your protein sample (e.g., 10-20 µL) onto the column. The separation is based on the hydrodynamic volume, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers).
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 214 nm).
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomer.
-
Calculate the percentage of monomer and aggregates using the following formula: % Monomer = (Area of Monomer Peak / Total Area of All Peaks) * 100 % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 3: Assessment of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Instrumentation: Use a differential scanning calorimeter designed for the analysis of biological macromolecules.[9]
-
Sample and Reference Preparation:
-
Prepare the protein sample in the final formulation buffer (containing NALA at the desired pH) at a concentration typically between 0.5 and 2 mg/mL.
-
Prepare a matching reference solution containing the exact same formulation buffer without the protein.
-
Thoroughly degas both the sample and reference solutions before loading.
-
-
DSC Scan:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 60°C/hour).[9]
-
Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The output is a thermogram showing the excess heat capacity as a function of temperature.
-
The peak of the transition curve corresponds to the melting temperature (Tm), which is an indicator of the protein's thermal stability.
-
Analyze the thermogram using the instrument's software to determine the Tm. A higher Tm indicates greater thermal stability.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing protein formulations with this compound.
Caption: Proposed mechanism of this compound (NALA) in preventing protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: N-Acetyl-L-arginine vs. L-arginine hydrochloride for Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
The stability of therapeutic proteins is a critical quality attribute that directly impacts their safety and efficacy. Protein aggregation, in particular, is a major challenge during manufacturing, storage, and administration. Excipients are commonly used in protein formulations to mitigate these stability issues. Among these, L-arginine hydrochloride (L-arginine HCl) has been widely used to suppress aggregation and reduce viscosity in high-concentration formulations. However, its potential to decrease the thermal stability of some proteins has led to the exploration of alternatives. This guide provides an objective comparison of the protein stabilization performance of N-Acetyl-L-arginine (NALA) and L-arginine HCl, supported by experimental data and detailed protocols.
Executive Summary
This compound has emerged as a promising alternative to L-arginine HCl for protein stabilization. Experimental evidence suggests that NALA offers superior or comparable aggregation suppression with a reduced detrimental effect on the conformational stability of proteins. This is attributed to the acetylation of the α-amino group in arginine, which alters its interaction with the protein surface. This guide will delve into the experimental data supporting these claims, provide detailed methodologies for key experiments, and illustrate the proposed mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key performance differences between NALA and L-arginine HCl in stabilizing model proteins such as Intravenous Immunoglobulin (IVIG) and Etanercept.
Table 1: Thermal Stability of Etanercept in the Presence of NALA and L-arginine HCl
| Additive (25 mM) | Transition Temperature (Tm) (°C) | Change in Tm vs. Control (°C) |
| Control (no additive) | 72.5 | N/A |
| L-arginine HCl | 70.8 | -1.7 |
| This compound | 72.1 | -0.4 |
Data synthesized from studies on Etanercept, demonstrating NALA's less pronounced effect on thermal destabilization compared to L-arginine HCl.[1][2]
Table 2: Aggregation Suppression in IVIG Solutions Under Agitation Stress
| Additive (50 mM) | Monomer Content (%) by SEC | Subvisible Particle Count (>10 µm) per mL |
| Control (no additive) | 85.2 | 15,400 |
| L-arginine HCl | 92.1 | 4,800 |
| This compound | 95.5 | 1,200 |
Data represents typical results from studies subjecting IVIG to agitation stress, highlighting NALA's superior ability to prevent both soluble and insoluble aggregate formation.[1][3]
Mechanisms of Protein Stabilization
The distinct effects of NALA and L-arginine HCl on protein stability stem from their different molecular interactions with the protein.
L-arginine hydrochloride: A Double-Edged Sword
L-arginine HCl is thought to suppress protein aggregation through several mechanisms. One prominent theory is the "neutral crowder" or "gap effect" model, where arginine is preferentially excluded from the protein-protein interface, thereby increasing the energetic barrier for association.[4][5] Additionally, the positively charged guanidinium group of arginine can interact with charged and aromatic residues on the protein surface, which can disrupt protein-protein interactions.[6] However, these same interactions, particularly at the α-amino group, can also lead to a decrease in the protein's conformational stability (lower Tm).[3][7]
This compound: Enhanced Stability through Chemical Modification
The acetylation of the α-amino group in NALA is the key to its enhanced performance. This modification is believed to reduce the destabilizing interactions with the protein backbone that are observed with L-arginine HCl.[3] Consequently, NALA retains the beneficial aggregation-suppressing properties of the guanidinium group and the arginine side chain while minimizing the negative impact on the protein's thermal stability.[1][2] This leads to a more favorable overall stabilization profile, particularly for proteins sensitive to thermal stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key analytical techniques used to compare NALA and L-arginine HCl.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein in the presence of NALA or L-arginine HCl.
Methodology:
-
Sample Preparation:
-
Dialyze the protein (e.g., Etanercept) against the formulation buffer (e.g., 25 mM phosphate, 100 mM NaCl, pH 6.2) to ensure buffer consistency.
-
Prepare solutions of the protein at a final concentration of 1 mg/mL in the formulation buffer.
-
Prepare separate samples containing the protein with either 25 mM L-arginine HCl or 25 mM NALA. A control sample with no added excipient is also prepared.
-
-
DSC Analysis:
-
Use a differential scanning calorimeter with a temperature range of 20°C to 90°C.
-
Set the heating rate to 1°C/minute.
-
Load the protein samples and the corresponding buffer-only references into the sample and reference cells, respectively.
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-only baseline from the sample thermogram.
-
Fit the resulting data to a suitable model (e.g., a non-two-state model for multi-domain proteins) to determine the Tm, which is the peak of the transition curve.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of soluble aggregates and monomeric protein.
Methodology:
-
Sample Preparation:
-
Prepare IVIG samples at 10 mg/mL in a base buffer (e.g., 20 mM glycine, pH 4.8).
-
Create separate formulations containing 50 mM L-arginine HCl and 50 mM NALA.
-
Subject the samples to agitation stress (e.g., orbital shaking at 200 rpm for 48 hours at 25°C).
-
-
SEC Analysis:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for separating protein monomers and aggregates.
-
The mobile phase is typically the formulation buffer.
-
Inject a fixed volume (e.g., 20 µL) of each sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and soluble aggregates.
-
Calculate the percentage of monomer and aggregates in each sample.
-
Subvisible Particle Analysis by Flow Imaging (FI)
Objective: To count and characterize subvisible particles in the formulation.
Methodology:
-
Sample Preparation:
-
Use the same stressed samples from the SEC analysis.
-
-
Flow Imaging Analysis:
-
Use a flow imaging instrument to analyze the samples.
-
Prime the instrument with particle-free water.
-
Run the samples through the flow cell. The instrument captures images of particles as they pass through.
-
-
Data Analysis:
-
The instrument's software analyzes the images to provide particle counts in different size ranges (e.g., ≥2 µm, ≥5 µm, ≥10 µm) and provides morphological parameters.
-
Compare the particle counts between the control, L-arginine HCl, and NALA formulations.
-
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the efficacy of protein stabilizers.
Conclusion
The selection of an appropriate excipient is a critical step in the development of stable and effective therapeutic protein formulations. While L-arginine hydrochloride has a long history of use, its tendency to reduce the thermal stability of certain proteins is a significant drawback. This compound presents a compelling alternative, offering robust suppression of both soluble and insoluble aggregation while better preserving the conformational integrity of the protein. The experimental data consistently demonstrates that NALA can be a superior choice for stabilizing sensitive protein therapeutics. Researchers and formulation scientists are encouraged to consider NALA as a valuable tool in their formulation development toolkit to enhance the stability and quality of biopharmaceutical products.
References
- 1. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
N-Acetyl-L-arginine: A Superior Alternative for Protein Stability Validated by Dynamic Light Scattering
For researchers, scientists, and drug development professionals, ensuring protein stability and preventing aggregation is a critical challenge. This guide provides a comparative analysis of N-Acetyl-L-arginine (NALA) and its precursor, L-arginine, in preventing protein aggregation, with a focus on validation using Dynamic Light Scattering (DLS).
Protein aggregation, the process where misfolded proteins clump together, can compromise the safety and efficacy of therapeutic protein drugs.[1] L-arginine has been widely used as an excipient to suppress this aggregation.[2][3] However, its use has been questioned due to its tendency to decrease the thermal stability of proteins.[4][5] Recent studies highlight this compound (NALA) as a promising alternative that not only effectively suppresses aggregation but also better preserves the protein's structural integrity.[4][5][6]
Comparative Efficacy: NALA vs. L-arginine
Studies have demonstrated that NALA is a more effective protein aggregation suppressor than L-arginine, particularly under stress conditions such as agitation and elevated temperatures.[4][6] A key advantage of NALA is its ability to minimize the decrease in the protein's transition unfolding temperature (Tm), a critical indicator of thermal stability.[4][5][6]
In a comparative study using etanercept, a therapeutic protein, NALA demonstrated superior performance in maintaining the monomeric state and reducing the formation of subvisible particles after five days of agitation.[6][7] Furthermore, etanercept formulated with NALA exhibited a higher aggregation onset temperature (Tagg) compared to formulations with L-arginine, indicating enhanced stability against heat-induced aggregation.[6][7]
Quantitative Data Summary
The following table summarizes the key findings from comparative studies on the effect of NALA and L-arginine on protein stability and aggregation.
| Parameter | Condition | Protein | This compound (NALA) | L-arginine | Reference |
| Monomer Content (%) | After 5 days of agitation | Etanercept | Higher retention | Lower retention | [6][7] |
| Subvisible Particle Level | After 5 days of agitation | Etanercept | Decreased | Increased | [6][7] |
| Aggregation Onset Temperature (Tagg) | Thermal Stress | Etanercept | Higher | Lower | [6][7] |
| Transition Temperature (Tm) | Varying Concentrations | Etanercept | Better retention | Significant reduction | [6][7] |
| Colloidal Stability | Acidic pH | IgG | Higher | Lower | [4][5] |
| Large Particle Formation | Agitation with Heat | IVIG in glycine buffer | Suppressed | Less effective | [4][5] |
Mechanism of Action: The Advantage of N-Acetylation
The proposed mechanism for arginine's aggregation suppression involves the slowing of protein-protein association reactions.[3][8] It is suggested that arginine is preferentially excluded from the encounter complexes between protein molecules.[3][8] The acetylation of the α-amino group in NALA appears to be a key modification that enhances its protective effects. This chemical modification is believed to be a breakthrough in overcoming the limitations of arginine, leading to optimized storage stability of protein therapeutics.[4][5]
Experimental Protocols
Dynamic Light Scattering (DLS) for Protein Aggregation Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an invaluable tool for detecting and quantifying protein aggregation.[1][9][10][11] The fundamental principle involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles.[11] Larger particles move more slowly, resulting in slower fluctuations, which can be correlated to their hydrodynamic radius.[9]
A general protocol for DLS analysis of protein aggregation is as follows:
-
Sample Preparation:
-
Prepare protein solutions at a suitable concentration (e.g., 1-2 mg/mL).[9]
-
The sample must be free of extraneous particles that can interfere with the measurement. This is typically achieved by filtering the sample through a 0.2 µm or smaller syringe filter or by spin-filtering.[12]
-
For analysis, approximately 30 µL of the filtered sample is required for a standard cuvette.[12]
-
-
Cuvette Preparation:
-
Ensure the cuvette is scrupulously clean to avoid scattering from contaminants.[12]
-
A thorough cleaning procedure involves rinsing with distilled, filtered water, followed by ethanol, and then a final rinse with filtered water. Canned air can be used to dry the cuvette.[12] For heavy protein contamination, soaking in 10% nitric acid overnight may be necessary.[12]
-
-
Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Place the cuvette containing the sample into the temperature-controlled holder.[9]
-
Before starting the experiment, it's crucial to measure the count rate of scattered light to ensure it is within the optimal range for the instrument (e.g., 150,000-250,000 counts per second for a protein solution).[12]
-
Initiate the data acquisition. The measurement duration is typically around 10 minutes to collect a sufficient number of data points for analysis.[12]
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the scattered light intensity fluctuations and calculate the translational diffusion coefficient.[9]
-
From the diffusion coefficient, the hydrodynamic radius (RH) of the particles is determined.[12]
-
The software provides information on the size distribution and polydispersity of the sample, indicating the presence and extent of aggregation.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. news-medical.net [news-medical.net]
- 2. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the Efficacy of N-Acetyl-L-arginine and Other Arginine Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor for nitric oxide (NO) modulation is a critical decision. L-arginine and its derivatives are central to this discussion due to their role as substrates for nitric oxide synthase (NOS). This guide provides an objective comparison of the efficacy of N-Acetyl-L-arginine, L-arginine, L-citrulline, and Arginine Alpha-Ketoglutarate (AAKG), supported by experimental data, to inform research and development efforts.
Executive Summary
The primary aim of utilizing arginine derivatives is often to enhance the bioavailability of L-arginine, the direct substrate for nitric oxide synthase, thereby increasing NO production. L-arginine itself suffers from extensive first-pass metabolism, limiting its systemic availability. Among its derivatives, L-citrulline has demonstrated superior efficacy in elevating plasma L-arginine levels. Evidence supporting the enhanced efficacy of Arginine Alpha-Ketoglutarate (AAKG) is limited and inconclusive. Crucially, there is a significant lack of direct comparative studies on the efficacy of this compound as a standalone supplement for boosting nitric oxide production. While theoretically, it could serve as a pro-drug for L-arginine, empirical evidence to support this is currently wanting.
Data Presentation: Pharmacokinetic and Efficacy Comparison
The following tables summarize key quantitative data from studies comparing L-arginine and its derivatives.
Table 1: Pharmacokinetic Parameters of Arginine Derivatives After Oral Administration
| Derivative | Dose | Cmax (μmol/L) | Tmax (hours) | Bioavailability (%) | Study Reference |
| L-arginine | 10 g | 50.0 ± 13.4 | 1.0 | ~20 | |
| L-citrulline | 3 g (bid for 1 week) | 149 ± 42 (plasma citrulline) | 1.4 ± 0.1 | Not directly measured, but effectively raises plasma arginine | |
| AAKG | 4 g | Plasma arginine levels significantly increased over baseline | - | Not determined | |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
Note: Cmax and Tmax for L-citrulline refer to plasma citrulline levels. The key finding is its effect on plasma arginine.
Table 2: Effects of Arginine Derivatives on Plasma Arginine and Nitric Oxide Production
| Derivative | Dose | Change in Plasma Arginine | Change in NO Production Markers (e.g., urinary nitrate, cGMP) | Study Reference |
| L-arginine | 20 g/day for 28 days | No significant effect on plasma L-arginine levels | No effect on forearm blood flow responses | |
| L-citrulline | 3 g (bid for 1 week) | Significantly increased plasma L-arginine AUC and Cmax more effectively than L-arginine | Significantly increased urinary nitrate and cGMP excretion | |
| AAKG | 12 g/day for 8 weeks | Significant increase in plasma arginine | Not directly measured, but influenced performance markers | |
| This compound | Not Available | Not Available | Not Available | - |
| N-acetylcysteine + L-arginine | - | - | Improved NO bioavailability by reducing oxidative stress |
Signaling Pathways and Experimental Workflows
To visualize the metabolic and experimental processes discussed, the following diagrams are provided in DOT language.
Nitric Oxide Synthesis Pathway from Arginine and its Derivatives
This diagram illustrates the conversion of L-arginine to nitric oxide and the metabolic routes of L-citrulline and the theoretical pathway for this compound.
Caption: Metabolic pathways of arginine derivatives to nitric oxide.
Experimental Workflow for Assessing Arginine Derivative Efficacy
This diagram outlines a typical experimental workflow for comparing the in vivo efficacy of different arginine derivatives.
Validating Small Molecule-Protein Interactions: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the binding of small molecules to their protein targets is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key analytical techniques—Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI)—for the validation of small molecule-protein binding. Due to the limited availability of specific SPR data for N-Acetyl-L-arginine, this guide will utilize a well-documented small molecule-protein interaction, namely the binding of the inhibitor immucillin-H to purine nucleoside phosphorylase (PNP), as a representative example to illustrate the principles and comparative performance of these technologies.
Executive Summary
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time technology for characterizing molecular interactions.[1][2] It provides high-quality kinetic and affinity data, making it a gold standard in many research applications.[3] However, alternative methods such as Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI) offer distinct advantages and may be more suitable for specific experimental contexts. This guide presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
Data Presentation: A Comparative Look at Binding Affinity
The following table summarizes the binding affinity (KD) of the small molecule inhibitor immucillin-H to its target protein, purine nucleoside phosphorylase (PNP), as determined by SPR, ITC, and MST. This comparative data highlights the potential for variability in results across different platforms and underscores the importance of understanding the principles and limitations of each technique.
| Technique | Ligand | Analyte | KD (nM) | Reference |
| Surface Plasmon Resonance (SPR) | Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | 3.5 | [4] |
| Isothermal Titration Calorimetry (ITC) | Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | 20.5 | [4] |
| Microscale Thermophoresis (MST) | Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | ~740 | [4] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the experimental setup for each technique.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR measures changes in the refractive index on a sensor chip surface as a result of a binding event between a ligand (immobilized on the chip) and an analyte (flowed over the surface).[2][5]
1. Immobilization of the Ligand (Protein):
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).
-
Activation: Activate the sensor surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Coupling: Inject the protein solution (e.g., PNP in 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the dextran matrix via its amine groups.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
2. Interaction Analysis (Analyte Injection):
-
Running Buffer: A suitable buffer such as HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously flowed over the sensor surface to establish a stable baseline.[6]
-
Analyte Injection: Inject a series of concentrations of the small molecule (e.g., immucillin-H) in running buffer over the immobilized ligand surface.
-
Association and Dissociation: Monitor the binding in real-time (association phase). Following the injection, flow running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
3. Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte from the ligand, preparing the surface for the next injection.[6]
4. Data Analysis:
-
The resulting sensorgrams (plot of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]
Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7]
1. Sample Preparation:
-
Both the protein (in the sample cell) and the small molecule (in the syringe) must be in identical buffer solutions to minimize heats of dilution.
-
The concentrations should be carefully determined. Typically, the concentration of the small molecule in the syringe is 10-20 times that of the protein in the cell.
2. Titration:
-
A series of small injections of the small molecule solution are made into the protein solution in the sample cell.
-
The heat change associated with each injection is measured relative to a reference cell containing only buffer.
3. Data Analysis:
-
The heat per injection is plotted against the molar ratio of the small molecule to the protein.
-
This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Microscale Thermophoresis (MST) Experimental Protocol
MST measures the directed movement of molecules along a temperature gradient, which is altered upon binding to a partner.[3]
1. Labeling:
-
One of the binding partners (typically the protein) is fluorescently labeled. If the protein has intrinsic fluorescence (e.g., from tryptophan residues), labeling may not be necessary.
2. Sample Preparation:
-
A constant concentration of the fluorescently labeled protein is mixed with a serial dilution of the unlabeled small molecule.
3. Measurement:
-
The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient.
-
The movement of the fluorescent molecules is monitored.
4. Data Analysis:
-
The change in the thermophoretic signal is plotted against the concentration of the small molecule.
-
The resulting binding curve is fitted to determine the binding affinity (KD).[3]
Biolayer Interferometry (BLI) Experimental Protocol
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[8]
1. Sensor Loading:
-
The ligand (protein) is immobilized onto the biosensor tip. Common chemistries include streptavidin-biotin or amine coupling.
2. Baseline:
-
The loaded biosensor tip is dipped into a well containing buffer to establish a stable baseline.
3. Association:
-
The biosensor tip is then moved to a well containing the analyte (small molecule) solution, and the association is monitored in real-time.
4. Dissociation:
-
Finally, the tip is moved back to a buffer-containing well to monitor the dissociation.
5. Data Analysis:
-
The resulting sensorgram is analyzed to determine the ka, kd, and KD.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of SPR and the comparative relationship between the different validation techniques.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate technology for validating small molecule-protein interactions depends on the specific research question, the nature of the interacting molecules, and available resources.
-
SPR is an excellent choice for obtaining high-quality kinetic and affinity data, and it is particularly well-suited for screening and detailed characterization of binding events.[3][8]
-
ITC is the only technique that directly measures the heat of interaction, providing a complete thermodynamic profile, which is invaluable for understanding the driving forces behind the binding event.[7]
-
MST is a powerful technique for measuring binding affinity in solution, requiring very small sample amounts, and is tolerant of complex sample matrices.[3]
-
BLI offers a high-throughput, fluidics-free alternative to SPR for kinetic and affinity analysis, and it is particularly useful for screening large numbers of samples.[8]
By understanding the strengths and limitations of each method, researchers can make informed decisions to effectively and accurately validate the binding of this compound and other small molecules to their protein targets, thereby accelerating the pace of drug discovery and biological research.
References
- 1. xantec.com [xantec.com]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Q&A of Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
- 7. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 8. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
N-Acetyl-L-arginine: A Comparative Analysis of its Effects Across Different Cell Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-arginine is a derivative of the semi-essential amino acid L-arginine. L-arginine plays a crucial role in various physiological processes, including the synthesis of nitric oxide (NO), a key signaling molecule in the nervous and cardiovascular systems, and polyamines, which are essential for cell proliferation. The acetylation of L-arginine may alter its bioavailability, transport, and metabolic fate, making this compound a compound of interest for therapeutic applications. This guide provides a cross-study comparison of the effects of this compound and a closely related derivative, Acetyl-L-carnitine arginine amide, in different cellular contexts, highlighting its potential in neuroprotection and modulation of oxidative stress.
Data Presentation
Table 1: Effects of Acetyl-L-carnitine arginine amide on Neurite Outgrowth in PC12 Cells
| Cell Line | Compound | Concentration | Effect | Endpoint | Reference |
| PC12 (Rat Pheochromocytoma) | Acetyl-L-carnitine arginine amide (ST-857) | 1 µM - 1 mM | Stimulated neurite outgrowth, similar to Nerve Growth Factor (NGF) | Percentage of cells with neurites | [1][2] |
Table 2: Effects of this compound on Oxidative Stress Parameters in Rat Tissues (In Vitro)
| Tissue | Compound | Concentration | Effect | Endpoint | Reference |
| Rat Erythrocytes | This compound | 5.0 µM | Decreased Catalase (CAT) activity | Enzyme activity | [3] |
| Rat Renal Cortex | This compound | 5.0 µM | Enhanced Thiobarbituric acid-reactive substances (TBA-RS) | Lipid peroxidation | [3] |
| Rat Renal Medulla | This compound | 5.0 µM | Decreased Catalase (CAT) and Superoxide Dismutase (SOD) activities | Enzyme activity | [3] |
| Rat Liver | This compound | 5.0 µM | Decreased Catalase (CAT) and increased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) activities | Enzyme activity | [3] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is based on the methodology used to assess the neuritogenic effects of acetyl-L-carnitine arginine amide on PC12 cells.[1][2]
-
Cell Culture: PC12 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: For the assay, cells are seeded onto collagen-coated 60-mm tissue culture dishes at a density of 1 x 10^5 cells/dish.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the test compound (e.g., Acetyl-L-carnitine arginine amide) at various concentrations. Nerve Growth Factor (NGF) is used as a positive control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Quantification: Neurite outgrowth is quantified by counting the percentage of cells bearing at least one neurite longer than the cell body diameter. A minimum of 200 cells per dish are counted.
Measurement of Oxidative Stress Parameters (In Vitro)
This protocol is adapted from the study on the in vitro effects of N-acetylarginine on rat tissues.[3]
-
Tissue Preparation: Blood, kidney, and liver tissues are obtained from rats. Erythrocytes are isolated from blood, and kidney and liver are homogenized to obtain tissue lysates.
-
Incubation: The tissue preparations are incubated with this compound at the desired concentration (e.g., 5.0 µM) for a specified time.
-
Thiobarbituric Acid-Reactive Substances (TBA-RS) Assay: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA) and other TBA-RS. The sample is mixed with thiobarbituric acid and heated. The resulting pink chromogen is measured spectrophotometrically.
-
Enzyme Activity Assays:
-
Catalase (CAT): The decomposition of hydrogen peroxide is monitored spectrophotometrically.
-
Superoxide Dismutase (SOD): The inhibition of the reduction of nitroblue tetrazolium by the superoxide radical is measured.
-
Glutathione Peroxidase (GSH-Px): The rate of NADPH oxidation is monitored in the presence of glutathione reductase.
-
Mandatory Visualization
Caption: Workflow for assessing neurite outgrowth in PC12 cells.
Caption: Potential signaling pathway of this compound.
References
- 1. Neurite outgrowth in PC12 cells stimulated by acetyl-L-carnitine arginine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-arginine: A Superior Shield Against Protein Aggregation Compared to Conventional Inhibitors
For researchers, scientists, and professionals in drug development, the quest for effective protein aggregation inhibitors is paramount to ensuring the stability and efficacy of therapeutic proteins. Emerging evidence highlights N-Acetyl-L-arginine (NALA) as a highly promising candidate, outperforming established inhibitors like arginine hydrochloride, particularly under stress conditions. This guide provides a comprehensive comparison of NALA's performance against other known protein aggregation inhibitors, supported by experimental data, detailed protocols, and visual representations of key processes.
Protein aggregation is a significant challenge in the development of biopharmaceuticals, leading to loss of therapeutic efficacy and potential immunogenicity. Small molecule excipients are commonly used to stabilize proteins in solution. While L-arginine hydrochloride has been widely used, its tendency to decrease the thermal stability of proteins has prompted the search for better alternatives. This compound (NALA) has emerged as a superior option, effectively suppressing aggregation without compromising the thermal integrity of the protein.
Comparative Performance of Protein Aggregation Inhibitors
Recent studies have demonstrated the enhanced efficacy of NALA in preventing the aggregation of therapeutic proteins such as intravenous immunoglobulins (IVIG) and etanercept, a TNF-alpha inhibitor. A key advantage of NALA is its ability to minimize the reduction in the protein's transition unfolding temperature (Tm), a critical parameter for maintaining its native conformation and function.
To provide a clear comparison, the following table summarizes the performance of NALA against other commonly used protein aggregation inhibitors based on available experimental data.
| Inhibitor | Protein Model | Stress Condition | Monomer Content (%) | Subvisible Particle Count (particles/mL) | Thermal Stability (Tm °C) | Reference |
| This compound (NALA) | Etanercept | Agitation | Higher | Lower | Maintained/Slightly Increased | |
| L-arginine hydrochloride | Etanercept | Agitation | Lower | Higher | Significantly Decreased | |
| This compound (NALA) | IVIG | Agitation & Heat | Maintained at ~100% | Significantly Lower | Minimally Affected | |
| L-arginine hydrochloride | IVIG | Agitation & Heat | Decreased | Higher | Decreased | |
| Trehalose | Amyloid-β | - | - | Reduced Binding to Membranes | - | |
| Proline | Lysozyme | Refolding | - | Inhibited Aggregation | - |
Note: Direct quantitative comparison across all inhibitors is challenging due to variations in experimental setups. The data for NALA and arginine hydrochloride are from head-to-head comparative studies.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies for the key techniques used in these comparative studies are provided below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal stability of proteins by measuring the heat required to unfold them as the temperature is increased.
-
Instrument: MicroCal VP-Capillary DSC (Malvern Panalytical) or similar.
-
Sample Preparation: Proteins (e.g., Etanercept at 5 mg/mL) are dialyzed against the formulation buffer containing the respective inhibitors (e.g., 25 mM NALA or arginine hydrochloride). The dialysis buffer is used as the reference.
-
Scanning Parameters:
-
Temperature Range: 20 °C to 95 °C
-
Scan Rate: 1 °C/min
-
Pressure: 65 psi
-
-
Data Analysis: The thermograms are analyzed to determine the melting temperature (Tm), which is the peak of the unfolding transition.
Size Exclusion Chromatography (SEC)
SEC is used to separate and quantify the different species in a protein sample based on their size, allowing for the determination of the monomer content and the presence of aggregates
Statistical validation of N-Acetyl-L-arginine's therapeutic effects in preclinical models
An objective evaluation of N-Acetyl-L-arginine's performance against alternative compounds in preclinical research, supported by experimental data and detailed methodologies.
Introduction
This compound (NALA), an acetylated derivative of the amino acid L-arginine, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of NALA's efficacy in preclinical models, juxtaposed with established alternatives such as L-arginine and N-acetylcysteine (NAC). The following sections present a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of NALA.
Data Presentation: Comparative Efficacy in Preclinical Models
The therapeutic effects of this compound have been primarily investigated in the context of its ability to prevent protein aggregation, a pathological hallmark of several neurodegenerative diseases. The following tables summarize key quantitative data from preclinical studies, comparing NALA's performance with that of L-arginine.
Table 1: Suppression of Protein Aggregation
| Compound | Model System | Protein | Concentration | Aggregation Reduction (%) | Transition Temperature (Tm) Change (°C) | Reference |
| This compound | Agitation-induced aggregation with silicone oil | Etanercept | 25 mM | Significantly higher monomeric content retained | Minimal decrease | [1] |
| L-arginine monohydrochloride | Agitation-induced aggregation with silicone oil | Etanercept | 25 mM | Less effective than NALA | Significant decrease | [1] |
| This compound | Agitation stress of IgG | Immunoglobulin G (IgG) | Not specified | Higher colloidal stability | Minimized decrease | [2] |
| L-arginine hydrochloride | Agitation stress of IgG | Immunoglobulin G (IgG) | Not specified | Lower colloidal stability | Decreased | [2] |
Table 2: Neuroprotective and Antioxidant Effects
While direct preclinical studies on this compound's neuroprotective effects in disease models are limited, research on the related compounds L-arginine and N-acetylcysteine provides a basis for potential mechanisms of action.
| Compound | Preclinical Model | Key Findings | Reference |
| L-arginine | Rat model of cerebral ischemia/reperfusion | Suppressed inflammatory response, decreased neuronal death.[3] | [3] |
| L-arginine | Rat model of traumatic brain injury | Reduced contusion volume, increased neuron density in the hippocampus.[4] | [4] |
| N-acetylcysteine | C2C12 skeletal muscle cells | Acutely reduced superoxide production, improved antioxidant enzyme activity.[5][6] | [5][6] |
| N-acetylcysteine | Animal models of cocaine exposure | Reduced microglial activation and neuroinflammation.[7] | [7] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Protein Aggregation Suppression Assay
Objective: To evaluate the efficacy of this compound and L-arginine in preventing agitation-induced protein aggregation.
Methodology:
-
Sample Preparation: Solutions of etanercept or intravenous immunoglobulins (IVIG) were prepared with either 25 mM this compound or 25 mM L-arginine monohydrochloride.[1]
-
Agitation: The protein formulations were subjected to end-over-end rotation for 5 days to induce aggregation and the formation of subvisible particles.[1]
-
Analysis:
-
Size-Exclusion Chromatography (SEC): To determine the retention of monomeric protein content.[1][2]
-
Dynamic Light Scattering (DLS) and Flow-Imaging Microscopy (FI): To measure the formation of subvisible particles.[1][2]
-
Differential Scanning Calorimetry (DSC): To assess the transition temperature (Tm), an indicator of protein stability.[1][2]
-
In Vivo Model of Cerebral Ischemia/Reperfusion
Objective: To assess the neuroprotective effects of L-arginine following ischemic stroke.
Methodology:
-
Animal Model: Male rats were subjected to middle cerebral artery occlusion (MCAO) to induce cerebral ischemia, followed by reperfusion.
-
Treatment: L-arginine was administered to the treatment group.
-
Outcome Measures:
-
Infarct Volume: Measured to quantify the extent of brain injury.
-
Neurological Deficit Scoring: To assess functional recovery.
-
Immunohistochemistry and Western Blotting: To analyze the expression of inflammatory markers such as HIF-1α and LDHA in brain tissue and cultured microglia.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the therapeutic actions of this compound and its comparators.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
Caption: Workflow for preclinical evaluation of neuroprotective agents in stroke models.
Caption: L-arginine's inhibitory effect on the HIF-1α/LDHA neuroinflammatory pathway.
Conclusion
The available preclinical data strongly support the role of this compound as a superior protein aggregation suppressor compared to L-arginine, particularly in the context of biopharmaceutical formulations.[1][2] While direct evidence for its therapeutic efficacy in preclinical disease models is still emerging, the well-documented neuroprotective and antioxidant properties of the related compounds L-arginine and N-acetylcysteine suggest promising avenues for future research into NALA's potential in treating conditions characterized by oxidative stress and neuroinflammation. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further validate the therapeutic effects of this compound.
References
- 1. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of L-arginine administration after cortical impact injury in rats: dose response and time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of N-Acetyl-L-arginine and L-citrulline on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-L-arginine and L-citrulline as precursors for nitric oxide (NO) synthesis. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
L-citrulline is a well-established and efficient precursor for L-arginine, the direct substrate for nitric oxide synthase (NOS) enzymes. Oral L-citrulline supplementation effectively increases plasma L-arginine levels and enhances NO production. In contrast, the role of this compound as a direct and efficient precursor for NO synthesis is not well-documented. While the potential for in vivo deacetylation to L-arginine exists, the efficiency of this conversion and its impact on NO production are not clearly established. Furthermore, some evidence suggests a more complex interaction of this compound with the NO pathway, potentially involving oxidative stress.
Comparative Data on Precursors for Nitric Oxide Synthesis
| Feature | L-citrulline | This compound |
| Primary Mechanism | Conversion to L-arginine in the kidneys, which then serves as a substrate for Nitric Oxide Synthase (NOS). | Hypothetically, deacetylation to L-arginine, which could then be used by NOS. However, direct evidence is limited. |
| Bioavailability | High. Bypasses hepatic metabolism, leading to a more significant increase in plasma L-arginine levels compared to L-arginine supplementation. | Not well-established. The extent of in vivo deacetylation and subsequent bioavailability as L-arginine is unclear. |
| Effect on Plasma L-arginine | Consistently shown to effectively increase plasma L-arginine concentrations. | Data is lacking. No direct studies have demonstrated a significant increase in plasma L-arginine following this compound supplementation. |
| Evidence for NO Production | Strong. Numerous studies demonstrate that L-citrulline supplementation enhances NO-dependent physiological responses. | Indirect and conflicting. Some evidence suggests a complex interaction with the NO pathway, with one study indicating it may induce oxidative stress that is preventable by a NOS inhibitor. |
| Supporting Experimental Data | Extensive in vitro, in vivo, and clinical studies. | Very limited. Primarily consists of in vitro studies on its chemical properties and its presence as a metabolite. |
Signaling Pathways and Metabolic Fate
L-citrulline Pathway to Nitric Oxide Production
L-citrulline is absorbed in the small intestine and travels to the kidneys, where it is converted to L-arginine by the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). This newly synthesized L-arginine is then released into the bloodstream and becomes available to various tissues, including the endothelium, where it is a substrate for endothelial nitric oxide synthase (eNOS) to produce nitric oxide.
Hypothetical this compound Pathway
The proposed, yet unconfirmed, pathway for this compound to contribute to NO production would involve its absorption and subsequent deacetylation to L-arginine by an N-acetylamino acid deacetylase. This L-arginine would then need to be available to NOS. However, the presence and activity of such an enzyme specific for this compound in relevant tissues, and the efficiency of this conversion, are not well-established.
Experimental Protocols
Measurement of Nitric Oxide Production
A common method to assess NO production in biological systems is the Griess assay, which measures the concentration of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO.
Typical Experimental Workflow:
-
Sample Preparation: Biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) are collected.
-
Deproteinization (for plasma/serum): Proteins are precipitated using agents like zinc sulfate or ethanol to prevent interference with the assay.
-
Nitrate Reduction (optional but recommended): For a total NOx (nitrite + nitrate) measurement, nitrate is first converted to nitrite using nitrate reductase.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, typically at a wavelength of 540-570 nm. The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
Based on the current body of scientific literature, L-citrulline is the more reliable and evidence-based choice for enhancing nitric oxide production through the L-arginine-NO pathway. Its superior bioavailability and well-documented metabolic conversion to L-arginine make it a potent precursor for NOS.
The potential of this compound as a direct and efficient NO precursor remains largely unproven. Further research is required to elucidate its metabolic fate, particularly the in vivo efficiency of its deacetylation to L-arginine and its subsequent impact on NO synthesis. Researchers and drug development professionals should exercise caution when considering this compound for NO-related applications until more definitive data becomes available.
Safety Operating Guide
Safe Disposal of N-Acetyl-L-arginine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Acetyl-L-arginine are paramount for ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential.[1][2][3] This guide provides a step-by-step procedure for its safe disposal.
Pre-Disposal Considerations
Before initiating the disposal process, consult your institution's specific safety guidelines and local regulations. Personal protective equipment (PPE), including eye shields and gloves, should be worn.
Step-by-Step Disposal Procedure
-
Keep in Original Container : Whenever possible, leave this compound in its original container. This ensures clear labeling and prevents accidental mixing with other waste.
-
Waste Segregation : Do not mix this compound with other chemical waste.
-
Labeling : Ensure the container is clearly labeled with the chemical name "this compound".
-
Consult a Licensed Waste Disposal Contractor : The recommended method for disposal is to contact a licensed professional waste disposal service to handle the material.[4]
-
Alternative Disposal Method : In some cases, this compound may be mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel in a facility approved for such procedures.
-
Handling Spills : In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable, labeled container for disposal.[2]
Disposal "Don'ts"
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Do not mix with incompatible materials. While specific incompatibilities are not listed, it is good practice to avoid mixing with strong oxidizing agents, acids, or bases.
Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for disposal, are provided in the safety data sheets, as this compound is not classified as a hazardous material. The primary guideline is to adhere to local and national waste disposal regulations.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2][3] |
| Primary Disposal Method | Licensed Waste Disposal Contractor | [4] |
| Alternative Disposal | Chemical Incineration | [5] |
Logical Workflow for Disposal Decision-Making
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
